molecular formula C10H15N3O5 B085236 N(4)-Methylcytidine CAS No. 10578-79-7

N(4)-Methylcytidine

Cat. No.: B085236
CAS No.: 10578-79-7
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
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Description

N4-Methylcytidine is a pyrimidine nucleoside.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147340
Record name N(4)-Methylcytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-79-7
Record name N(4)-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of METTL15 in N(4)-methylcytidine Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the methyltransferase METTL15 and its critical role in the N(4)-methylcytidine (m4C) modification of mitochondrial ribosomal RNA (rRNA). We delve into the molecular mechanisms, biological significance, and key experimental methodologies for studying METTL15 function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of mitochondrial biology, RNA modification, and translational medicine. We will dissect the intricate relationship between METTL15-mediated m4C formation, mitoribosome biogenesis, and overall mitochondrial health. Furthermore, we will explore the emerging evidence suggesting a dual catalytic and chaperone-like function for METTL15, providing a comprehensive and current perspective on this crucial enzyme.

Introduction: The Epitranscriptomic Landscape of the Mitochondrion

The mitochondrion, often referred to as the powerhouse of the cell, harbors its own genetic material and a distinct translational machinery responsible for synthesizing 13 essential polypeptide components of the oxidative phosphorylation (OXPHOS) system. The fidelity and efficiency of this mitochondrial translation are paramount for cellular energy homeostasis. Post-transcriptional modifications of mitochondrial RNAs, collectively known as the mitochondrial epitranscriptome, are emerging as critical regulators of this process. Among these modifications, N(4)-methylcytidine (m4C) is a conserved methylation mark found on ribosomal RNA (rRNA) across different domains of life. In human mitochondria, the sole m4C modification is found at position 839 of the 12S rRNA (m4C839) within the small ribosomal subunit (mt-SSU). This guide focuses on the enzyme responsible for this specific modification, Methyltransferase-like 15 (METTL15).

METTL15 is a nuclear-encoded protein that is imported into the mitochondrial matrix.[1] It belongs to the S-adenosyl methionine (SAM)-dependent methyltransferase family and is the ortholog of the bacterial RsmH enzyme, which also modifies rRNA.[1][2] The presence of m4C839 in the 12S rRNA is not merely decorative; it plays a pivotal role in the proper assembly and function of the mitochondrial ribosome.

METTL15-Mediated m4C839 Formation: A Cornerstone of Mitoribosome Biogenesis

The primary and most well-characterized function of METTL15 is the catalysis of a methyl group transfer from SAM to the N4 position of cytidine 839 in the 12S mt-rRNA.[1][3] This modification is a late-stage event in the biogenesis of the mt-SSU.[1] Evidence suggests that METTL15 does not act on naked 12S rRNA but rather recognizes a pre-ribosomal assembly intermediate.[1][2]

The functional consequences of METTL15 absence are profound, leading to a cascade of mitochondrial defects. Loss-of-function studies, primarily through CRISPR/Cas9-mediated knockout of the METTL15 gene, have consistently demonstrated:

  • Impaired Mitochondrial Translation: A significant reduction in the synthesis of the 13 mtDNA-encoded proteins.[1][4]

  • Reduced OXPHOS Complex Levels: Decreased steady-state levels of the components of the oxidative phosphorylation system.[1][5]

  • Defective Mitoribosome Assembly: Inefficient incorporation of late-assembly proteins into the mt-SSU, leading to a general decrease in mature mitoribosomes.[1][5]

These defects culminate in compromised mitochondrial respiration and a cellular shift towards glycolysis to meet energy demands.

Quantitative Impact of METTL15 Depletion on Mitochondrial Function

The following table summarizes the quantitative effects of METTL15 knockout on key mitochondrial parameters as reported in various studies.

Parameter AssessedCell LineObserved EffectReference
Mitochondrial Protein Synthesis HAP1General decrease in de novo protein synthesis.[1]
HEK293TSubstantially reduced de novo protein synthesis.[4]
NS0 (murine)No significant difference in overall synthesis efficiency.[2]
OXPHOS Complex I (NDUFB8) HAP1Significantly reduced steady-state levels.[1]
OXPHOS Complex III (UQCRC2) HAP1Significantly reduced steady-state levels.[1]
OXPHOS Complex IV (COXII) HAP1Significantly reduced steady-state levels.[1]
Mitoribosomal Protein Abundance HAP1Reduced by ~40% in METTL15 KO cells.[5]

The Dual Nature of METTL15: Catalytic Activity and a Potential Chaperone Function

A fascinating and recently emerged aspect of METTL15 biology is the question of whether its catalytic activity is essential for its function in mitoribosome biogenesis. A pivotal study has shown that a catalytically inactive mutant of METTL15 can rescue the mitochondrial defects observed in METTL15 knockout cells.[6][7][8] This suggests that METTL15 may possess a chaperone-like activity, where the physical presence of the protein is sufficient to facilitate the correct folding and assembly of the mt-SSU, independent of its methyltransferase activity.[7] This dual functionality is not unprecedented among RNA modification enzymes.[9][10]

This discovery has significant implications for our understanding of mitoribosome assembly and opens new avenues for therapeutic intervention. It suggests that the structural role of METTL15 in guiding the intricate process of ribosome formation might be as crucial, if not more so, than the m4C mark itself.

Experimental Methodologies for Studying METTL15 Function

This section provides detailed, field-proven protocols for the investigation of METTL15's role in m4C formation and its downstream consequences.

Detection and Quantification of m4C839 in 12S rRNA

The gold-standard technique for detecting and quantifying m4C modifications at a specific site is targeted RNA bisulfite sequencing .

This protocol is adapted from Van Haute et al., 2019.[1][5]

Principle: Bisulfite treatment deaminates unmethylated cytosine to uracil, while N4-methylcytidine is resistant to this conversion. Subsequent reverse transcription and sequencing will read the original unmethylated cytosines as thymines, whereas m4C will be read as cytosine.

Step-by-Step Methodology:

  • RNA Isolation and DNase Treatment:

    • Isolate total RNA from cells of interest (e.g., wild-type vs. METTL15 knockout) using a standard RNA extraction method (e.g., TRIzol).

    • Treat 2 µg of total RNA with a robust DNase I to remove any contaminating genomic DNA.

  • Bisulfite Conversion:

    • Perform bisulfite conversion of the DNase-treated RNA using a commercial kit (e.g., Imprint DNA Modification Kit, Sigma).

    • Incubate the reaction mixture for three cycles of 90°C for 5 minutes and 60°C for 1 hour.[1]

  • Desalting and Desulfonation:

    • Desalt the bisulfite-treated RNA using chromatography columns (e.g., Micro Bio-spin 6, Bio-Rad) twice to remove excess bisulfite.[1]

    • Desulfonate the RNA by adding an equal volume of 1 M Tris (pH 9.0) and incubating for 1 hour at 37°C.[1]

  • RNA Precipitation and Reverse Transcription:

    • Precipitate the RNA using ethanol.

    • Perform reverse transcription using a specific primer targeting a region downstream of C839 in the 12S rRNA. Use a high-fidelity reverse transcriptase (e.g., SuperScript II, Life Technologies).[5]

  • PCR Amplification and Library Preparation:

    • Perform a first-stage PCR using overhang primers specific to the 12S rRNA region flanking C839.

    • Purify the PCR product using magnetic beads (e.g., Ampure XP).

    • Perform a second round of PCR (8 cycles) with indexed primers (e.g., Nextera XT) to add sequencing adapters.[5]

    • Purify the final PCR product.

  • Sequencing and Data Analysis:

    • Assess the quality and concentration of the library (e.g., using Agilent TapeStation).

    • Perform high-throughput sequencing on an Illumina platform (e.g., MiSeq).

    • Align the sequencing reads to a bisulfite-converted reference sequence of the 12S rRNA.

    • Calculate the methylation percentage at C839 by determining the ratio of reads with a 'C' at that position to the total number of reads covering that position.

Assessing the Impact of METTL15 on Mitochondrial Translation

A direct method to measure the rate of mitochondrial protein synthesis is through metabolic labeling with radioactive amino acids in the presence of a cytosolic translation inhibitor.

Principle: Cells are treated with an inhibitor of cytosolic translation (e.g., emetine) and then pulsed with 35S-methionine. This allows for the specific labeling and visualization of newly synthesized mitochondrial proteins.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture wild-type and METTL15-deficient cells to exponential growth phase.

    • Incubate cells in methionine/cysteine-free medium for 10-20 minutes to deplete endogenous pools.

  • Inhibition of Cytosolic Translation:

    • Replace the medium with fresh methionine/cysteine-free medium containing 10% dialyzed fetal bovine serum and a cytosolic translation inhibitor (e.g., 100 µg/ml emetine dihydrochloride).[1]

    • Incubate for 20 minutes.

  • Radioactive Labeling:

    • Add 35S-methionine (e.g., 120 µCi/ml) to the medium and incubate for 30-60 minutes.[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Autoradiography:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize total protein as a loading control.

    • Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled mitochondrial proteins.

  • Quantification:

    • Quantify the band intensities of the labeled mitochondrial proteins using densitometry software (e.g., ImageJ).[1]

Investigating the Catalytic-Independent Function of METTL15

To dissect the catalytic versus chaperone-like roles of METTL15, a rescue experiment using a catalytically inactive mutant is essential.

Principle: METTL15 knockout cells are complemented with either wild-type METTL15 or a catalytically inactive mutant. The ability of the mutant to rescue the mitochondrial defects is then assessed.

Step-by-Step Methodology:

  • Generation of a Catalytically Inactive METTL15 Mutant:

    • Using site-directed mutagenesis, introduce point mutations into the METTL15 cDNA that are predicted to abrogate its catalytic activity. For example, mutations in the SAM-binding domain (e.g., D118A/R119A or E297A).[1]

  • Lentiviral Transduction and Selection:

    • Clone the wild-type and mutant METTL15 cDNAs into a lentiviral expression vector.

    • Produce lentiviral particles and transduce METTL15 knockout cells.

    • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Protein Expression:

    • Confirm the expression of the wild-type and mutant METTL15 proteins by Western blotting.

  • Phenotypic Rescue Assessment:

    • m4C839 Methylation Status: Perform targeted RNA bisulfite sequencing (Protocol 1) to confirm that the catalytic mutant does not restore m4C839 methylation.[6]

    • Mitochondrial Translation: Assess mitochondrial protein synthesis using 35S-methionine metabolic labeling (Protocol 2).[6]

    • OXPHOS Complex Levels: Analyze the steady-state levels of OXPHOS complex subunits by Western blotting.

    • Mitoribosome Assembly: Perform sucrose density gradient centrifugation followed by Western blotting or mass spectrometry to analyze the assembly status of the mt-SSU.

In Vitro Analysis of METTL15 Methyltransferase Activity

An in vitro methylation assay can be used to directly measure the catalytic activity of recombinant METTL15.

This protocol is a general guide that can be adapted for METTL15.

Principle: Recombinant METTL15 is incubated with a substrate RNA (e.g., in vitro transcribed 12S rRNA fragment) and a radiolabeled methyl donor (3H-SAM). The incorporation of the radiolabel into the RNA is then measured.

Step-by-Step Methodology:

  • Recombinant Protein and Substrate Preparation:

    • Express and purify recombinant METTL15.

    • Prepare the RNA substrate. This can be an in vitro transcribed fragment of 12S rRNA containing C839 or a synthetic RNA oligonucleotide.

  • Methylation Reaction:

    • Set up the reaction mixture containing:

      • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)

      • Recombinant METTL15

      • RNA substrate

      • 3H-labeled S-adenosylmethionine (3H-SAM)

    • Incubate the reaction at 37°C for 1-2 hours.[11][12]

  • Detection of Methylation:

    • Filter Paper Assay: Spot the reaction mixture onto filter paper, wash away unincorporated 3H-SAM, and measure the remaining radioactivity on the filter using liquid scintillation counting.

    • Fluorography: Separate the reaction products by denaturing polyacrylamide gel electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film.[11]

Visualizing METTL15-Related Pathways and Workflows

Clear visual representations are essential for understanding the complex biological processes involving METTL15. The following diagrams are generated using the Graphviz DOT language.

Diagram 1: The Central Role of METTL15 in Mitochondrial Function

METTL15_Pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion METTL15_gene METTL15 Gene METTL15_mRNA METTL15 mRNA METTL15_gene->METTL15_mRNA Transcription METTL15_protein_precursor METTL15 Protein (Precursor) METTL15_mRNA->METTL15_protein_precursor Translation METTL15_protein METTL15 METTL15_protein_precursor->METTL15_protein Import SAH SAH METTL15_protein->SAH m4C_12S_rRNA m4C839-12S rRNA METTL15_protein->m4C_12S_rRNA Methylation mt_SSU_assembly mt-SSU Assembly Intermediate mature_mt_SSU Mature mt-SSU mt_SSU_assembly->mature_mt_SSU mitoribosome Functional Mitoribosome mature_mt_SSU->mitoribosome mito_translation Mitochondrial Translation mitoribosome->mito_translation OXPHOS OXPHOS Complexes mito_translation->OXPHOS ATP ATP OXPHOS->ATP SAM SAM SAM->METTL15_protein 12S_rRNA 12S rRNA 12S_rRNA->mt_SSU_assembly m4C_12S_rRNA->mature_mt_SSU Promotes Assembly

Caption: METTL15's central role in mitochondrial function.

Diagram 2: Experimental Workflow for Investigating METTL15 Function

METTL15_Workflow cluster_cell_models Cell Models cluster_assays Functional Assays cluster_outcomes Outcomes WT_cells Wild-Type Cells BS_Seq Targeted RNA Bisulfite Sequencing WT_cells->BS_Seq Metabolic_Labeling 35S-Metabolic Labeling WT_cells->Metabolic_Labeling Western_Blot Western Blot (OXPHOS & Mitoribosomal Proteins) WT_cells->Western_Blot Sucrose_Gradient Sucrose Density Gradient Centrifugation WT_cells->Sucrose_Gradient KO_cells METTL15 KO Cells KO_cells->BS_Seq KO_cells->Metabolic_Labeling KO_cells->Western_Blot KO_cells->Sucrose_Gradient Rescue_cells KO + METTL15 WT/Mutant Rescue_cells->BS_Seq Rescue_cells->Metabolic_Labeling Rescue_cells->Western_Blot Rescue_cells->Sucrose_Gradient m4C_status m4C839 Methylation Status BS_Seq->m4C_status Mito_translation_rate Mitochondrial Translation Rate Metabolic_Labeling->Mito_translation_rate Protein_levels Protein Steady-State Levels Western_Blot->Protein_levels Ribosome_assembly Mitoribosome Assembly Profile Sucrose_Gradient->Ribosome_assembly

Caption: Experimental workflow for METTL15 functional analysis.

Conclusion and Future Directions

METTL15 has been unequivocally identified as the methyltransferase responsible for the m4C839 modification in human mitochondrial 12S rRNA. This modification, and indeed the METTL15 protein itself, are indispensable for the efficient biogenesis of the mitochondrial small ribosomal subunit and, consequently, for mitochondrial translation and cellular energy production. The recent discovery of a potential catalytic-independent, chaperone-like function for METTL15 has added a new layer of complexity and excitement to the field.

Future research should aim to:

  • Elucidate the precise structural mechanism by which METTL15, both as a catalyst and a chaperone, facilitates mt-SSU assembly.

  • Identify the full spectrum of METTL15's interacting partners within the context of the assembling mitoribosome.

  • Investigate the potential role of METTL15 in human diseases associated with mitochondrial dysfunction.

  • Explore the therapeutic potential of modulating METTL15 activity or expression in the context of these diseases.

This guide provides a solid foundation for researchers embarking on the study of METTL15. The provided protocols and conceptual framework will aid in the design of robust experiments to further unravel the multifaceted roles of this critical mitochondrial enzyme.

References

  • Ribosomal RNA Methyltransferase RsmC Moonlights as an RNA Chaperone. Angew Chem Int Ed Engl. 2020;59(27):10834-10838. [Link]

  • Van Haute L, Hendrick AG, D'Souza AR, et al. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Res. 2019;47(19):10267-10281. [Link]

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research. 2019;47(19):10267-10281. [Link]

  • Mutti CD, Van Haute L, Minczuk M. The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. RNA Biol. 2024;21(1):23-30. [Link]

  • Use of tRNA-Mediated Suppression to Assess RNA Chaperone Function. ResearchGate. [Link]

  • Bohnsack MT, Bohnsack KE, Sloan KE. In Vitro Assays for RNA Methyltransferase Activity. Methods Mol Biol. 2017;1562:233-247. [Link]

  • In Vitro Assays for RNA Methyltransferase Activity. Springer Nature Experiments. [Link]

  • Mitochondrial rRNA Methylation by Mettl15 Contributes to the Exercise and Learning Capability in Mice. MDPI. [Link]

  • Anufrieva N, Gainutdinov S, Gizatullina Z, et al. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue. Nucleic Acids Res. 2020;48(11):6127-6140. [Link]

  • Substrate Sources for In vitro Methylation Assays. CSH Protocols. [Link]

  • Dot Language (graph based diagrams). Medium. [Link]

  • Dot plot illustrating enriched biological pathways in up- and... ResearchGate. [Link]

  • The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. PMC. [Link]

  • The RNA chaperone La promotes pre-tRNA maturation via indiscriminate binding of both native and misfolded targets. PMC. [Link]

  • Targeted Bisulfite Sequencing for Biomarker Discovery. eScholarship. [Link]

  • The catalytic activity of methyltransferase METTL15 is dispensable for its role in mitochondrial ribosome biogenesis. PubMed. [Link]

  • In vitro Arginine Methylation Assays. CSH Protocols. [Link]

  • RNA chaperones, RNA annealers and RNA helicases. PubMed. [Link]

  • Targeted bisulfite sequencing for biomarker discovery. PubMed. [Link]

  • The human mitochondrial 12S rRNA m4C methyltransferase METTL15 is required for mitochondrial function. PubMed. [Link]

  • RNAs as chaperones. PMC. [Link]

  • Tips for Illustrating Biological Pathways. YouTube. [Link]

  • Is it possible to make an in vitro methylation assay with whole cell lysates as substrate? ResearchGate. [Link]

  • The catalytic activity of METTL15 is not essential for mitochondrial... ResearchGate. [Link]

  • Mettl15-Mettl17 modulates the transition from early to late pre-mitoribosome. bioRxiv. [Link]

  • Tools for visualization and analysis of molecular networks, pathways, and -omics data. PMC. [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

Sources

The Ubiquitous Yet Understated Role of N(4)-Methylcytidine: A Technical Guide to its Natural Occurrence and Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N(4)-methylcytidine (m4C), a post-replicative and post-transcriptional modification, has long been a quiet resident in the world of nucleic acids. Overshadowed by its more famous methylated cousin, 5-methylcytosine (5mC), recent advancements in detection technologies have thrust m4C into the spotlight, revealing its widespread presence across all three domains of life: Bacteria, Archaea, and Eukaryota. This technical guide provides an in-depth exploration of the natural occurrence of m4C, the enzymatic machinery responsible for its deposition, its diverse biological functions, and the state-of-the-art methodologies for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the burgeoning field of m4C epitranscriptomics and epigenetics.

Introduction: The Emerging Significance of a Subtle Mark

For decades, the landscape of epigenetic and epitranscriptomic modifications has been dominated by a few key players. In DNA, 5-methylcytosine (5mC) has been the central focus of epigenetic research, while in RNA, N(6)-methyladenosine (m6A) has garnered significant attention. However, the quieter modifications, such as N(4)-methylcytidine (m4C), are now emerging as critical regulators of cellular processes.

N(4)-methylcytidine is a modification where a methyl group is added to the exocyclic amino group at the N4 position of the cytosine base. This seemingly subtle chemical change has profound implications for the structure and function of both DNA and RNA. In prokaryotic DNA, m4C is a key component of restriction-modification systems and plays a significant role in epigenetic gene regulation[1]. In the RNA of all domains of life, m4C is found in various RNA species, including ribosomal RNA (rRNA), where it contributes to ribosome stability and function[1][2].

This guide will navigate the known territories of m4C, from its discovery to its functional implications, providing a comprehensive resource for the scientific community. We will delve into its distribution across diverse organisms, the enzymes that write this mark, and the cutting-edge techniques that allow us to read it.

The Widespread Distribution of N(4)-Methylcytidine

The presence of m4C is not confined to a specific niche of organisms; rather, it is a modification that has been conserved and utilized across the evolutionary spectrum. Its distribution, however, varies in terms of its prevalence in DNA versus RNA.

Bacteria: A Key Player in Epigenetics and Defense

In the bacterial kingdom, m4C is a well-established modification of genomic DNA. It plays a crucial role in:

  • Restriction-Modification (R-M) Systems: As part of R-M systems, m4C protects the host bacterium's DNA from cleavage by its own restriction enzymes, which target and degrade foreign DNA, such as that from bacteriophages[3].

  • Epigenetic Regulation: Beyond defense, m4C acts as an epigenetic mark, influencing gene expression. A notable example is in the pathogenic bacterium Helicobacter pylori, where m4C methylation acts as a global epigenetic regulator, affecting transcription and pathogenesis[1].

The prevalence of m4C in bacterial genomes is significant, with thousands of distinct recognition sequences for m4C methyltransferases identified[4].

Archaea: Thriving in Extremes with Modified Ribosomes

Archaea, particularly those thriving in extreme environments (extremophiles), utilize RNA modifications to ensure the stability and functionality of their cellular machinery under harsh conditions. While research into archaeal m4C is ongoing, the related modification N(4),N(4)-dimethylcytidine (m42C) has been identified in the ribosomal RNA of hyperthermophilic archaea like Thermococcus kodakarensis[5][6]. This modification is critical for ribosome stability and function at high temperatures[5][6]. The presence of m4C as an intermediate in the formation of m42C suggests its fundamental importance in these organisms[7].

Eukaryota: From Mitochondrial RNA to a Novel DNA Mark

In eukaryotes, m4C is primarily known as an RNA modification. It is found in both cytoplasmic and mitochondrial rRNAs, where it is essential for proper ribosome biogenesis and function[1]. The modification is also present in other RNA species, and its role in regulating RNA stability and translation is an active area of investigation.

Interestingly, a groundbreaking study has revealed the presence of m4C as an epigenetic mark in the DNA of a eukaryote, the bdelloid rotifer[8][9]. This organism appears to have acquired an N4-cytosine DNA methyltransferase from bacteria through horizontal gene transfer, highlighting the evolutionary plasticity of epigenetic systems[8][9].

Table 1: Documented Occurrences of N(4)-methylcytidine and Related Modifications

DomainOrganism (Example)MoleculeLocation/FunctionReference
Bacteria Helicobacter pyloriDNAGlobal epigenetic regulation, pathogenesis[1]
Escherichia colirRNARibosome function[1]
Archaea Thermococcus kodakarensisrRNARibosome stability (as m42C)[5][6]
Eukaryota Homo sapiens (Mitochondria)rRNARibosome biogenesis[1]
Bdelloid RotifersDNAEpigenetic mark, transposon silencing[8][9]
Viruses Enterovirus 71RNAEnhances viral replication[3]

The "Writers": N(4)-Methylcytidine Methyltransferases

The deposition of m4C is catalyzed by a specific class of enzymes known as N(4)-methylcytosine methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor[4].

Enzymatic Mechanism

The catalytic mechanism of N(4)-methylcytosine methyltransferases involves the transfer of a methyl group from SAM to the exocyclic N4 amino group of a cytosine residue within a specific DNA or RNA sequence[4]. The general mechanism can be visualized as a two-step process: recognition of the target sequence and the catalytic transfer of the methyl group.

enzymatic_mechanism cluster_0 Enzymatic Methylation of Cytosine SAM S-Adenosyl-L-methionine (SAM) MTase N(4)-Cytosine Methyltransferase SAM->MTase Binds to m4C N(4)-methylcytosine MTase->m4C Catalyzes methylation SAH S-Adenosyl-L-homocysteine (SAH) MTase->SAH Releases Cytosine Cytosine in DNA/RNA Cytosine->MTase Target recognition

Caption: General mechanism of N(4)-methylcytidine formation.

Key N(4)-Methylcytidine Methyltransferases

Several key enzymes responsible for m4C deposition have been identified:

  • Bacterial DNA Methyltransferases: A vast number of DNA methyltransferases that generate m4C are known in bacteria, often as part of restriction-modification systems.

  • RsmH: In E. coli, the enzyme RsmH is responsible for the formation of m4C in rRNA[1].

  • METTL15: In humans, METTL15 has been identified as the methyltransferase responsible for m4C in mitochondrial 12S rRNA.

  • N4CMT: In bdelloid rotifers, a horizontally transferred bacterial enzyme, named N4CMT, is responsible for depositing m4C in the genome[8][9].

  • m42C Synthase: In the archaeon T. kodakarensis, a unique RNA methyltransferase is responsible for the synthesis of N(4),N(4)-dimethylcytidine[6]. This enzyme possesses a canonical Rossman fold in its C-terminal domain, which likely contains the catalytic residues for binding the target cytosine and SAM[6].

Functional Implications of N(4)-Methylcytidine

The presence of the m4C mark is not merely decorative; it has significant functional consequences for the nucleic acids it modifies.

Modulation of DNA-Protein Interactions and Gene Expression

In DNA, the methyl group of m4C protrudes into the major groove, which can directly interfere with the binding of proteins such as transcription factors[1]. This provides a mechanism for the regulation of gene expression. In H. pylori, the global presence of m4C is associated with changes in the expression of genes involved in virulence and ribosome assembly[1].

Ensuring Genomic Integrity and Host Defense

The role of m4C in bacterial restriction-modification systems is a classic example of its function in host defense[3]. By marking its own DNA, a bacterium can distinguish it from foreign, unmethylated DNA, which is then targeted for degradation by restriction enzymes.

Fine-Tuning RNA Structure and Function

In RNA, m4C can influence the stability and structure of the molecule. While a single methylation at the N4 position has a relatively small effect on the stability of a C:G base pair, it can affect recognition by RNA-binding proteins[2]. The more substantial N(4),N(4)-dimethylation, however, disrupts the standard Watson-Crick base pairing, leading to a wobble-like conformation and significantly decreasing the stability of the RNA duplex[1][2]. This provides a mechanism to fine-tune RNA structure and function.

A Role in Viral Replication

Recent studies have implicated RNA modifications in the life cycle of viruses. For instance, N(4)-acetylcytidine (ac4C), a related modification, has been shown to be important for the replication of enterovirus 71[3]. The role of m4C in viral RNA is an emerging area of research with potential implications for the development of novel antiviral therapies.

Methodologies for the Detection and Analysis of N(4)-Methylcytidine

The study of m4C has been greatly advanced by the development of sensitive and specific detection methods. The choice of method depends on whether the target is DNA or RNA and the desired level of resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and direct method for the detection and quantification of modified nucleosides in both DNA and RNA[7].

Experimental Protocol: LC-MS/MS for m4C Detection in RNA

  • RNA Isolation and Digestion:

    • Isolate total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction).

    • Digest the RNA to single nucleosides using a cocktail of enzymes. A typical digestion mixture includes:

      • Nuclease P1: To digest RNA into 5'-mononucleotides.

      • Phosphodiesterase I: To further digest oligonucleotides.

      • Alkaline Phosphatase: To remove the 5'-phosphate group, yielding nucleosides.

    • Incubate the RNA with the enzyme cocktail at 37°C for 2-5 hours[1].

  • LC Separation:

    • Resuspend the dried nucleoside mixture in the LC mobile phase.

    • Separate the nucleosides using a reversed-phase liquid chromatography (RP-LC) column. A C18 column is commonly used.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).

  • MS/MS Detection:

    • Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode.

    • Monitor the specific mass transitions for m4C and other nucleosides. The transition for m4C is typically from the protonated molecular ion [M+H]+ to the protonated base fragment.

    • Quantify the amount of m4C relative to the amount of unmodified cytosine by integrating the peak areas from the chromatograms.

lc_ms_workflow RNA_Sample Total RNA Sample Digestion Enzymatic Digestion (Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase) RNA_Sample->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (Reversed-Phase Separation) Nucleosides->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Data_Analysis Data Analysis (Quantification of m4C) MS->Data_Analysis

Caption: Workflow for LC-MS/MS-based detection of m4C.

Sequencing-Based Methods for DNA m4C Mapping

For genome-wide mapping of m4C in DNA, sequencing-based methods are employed.

4mC-Tet-Assisted-Bisulfite-Sequencing (4mC-TAB-seq)

This method allows for the single-base resolution mapping of m4C in genomic DNA. The principle of the method is based on the differential chemical reactivity of cytosine, 5mC, and 4mC to bisulfite treatment after specific enzymatic reactions.

Experimental Workflow: 4mC-TAB-seq

  • Genomic DNA Preparation:

    • Extract high-quality genomic DNA from the organism of interest.

  • Enzymatic Treatment:

    • Protection of 5hmC (if present): Treat the DNA with β-glucosyltransferase (βGT) to glycosylate any 5-hydroxymethylcytosine (5hmC), protecting it from subsequent oxidation.

    • Oxidation of 5mC: Treat the DNA with a Tet (Ten-eleven translocation) enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). 4mC is resistant to Tet oxidation.

  • Bisulfite Conversion:

    • Perform bisulfite treatment on the enzymatically treated DNA. During this step:

      • Unmodified cytosine and 5caC are deaminated to uracil (which is read as thymine during sequencing).

      • 4mC and glycosylated 5hmC are resistant to deamination and remain as cytosine.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the bisulfite-converted DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify the positions where cytosines are retained in the sequenced reads. These positions correspond to the locations of 4mC (and 5hmC if it was protected).

tab_seq_workflow cluster_C Cytosine cluster_5mC 5-methylcytosine cluster_4mC N(4)-methylcytosine gDNA Genomic DNA (containing C, 5mC, 4mC) Tet_Oxidation Tet Enzyme Treatment (5mC -> 5caC) gDNA->Tet_Oxidation Bisulfite Bisulfite Conversion Tet_Oxidation->Bisulfite Sequencing High-Throughput Sequencing Bisulfite->Sequencing Analysis Data Analysis Sequencing->Analysis C_start C C_tet C C_bisulfite U (read as T) 5mC_start 5mC 5mC_tet 5caC 5mC_bisulfite U (read as T) 4mC_start 4mC 4mC_tet 4mC 4mC_bisulfite C

Caption: Principle of 4mC-TAB-seq for DNA m4C mapping.

Table 2: Comparison of m4C Detection Methods

MethodPrincipleResolutionQuantificationThroughputApplication
LC-MS/MS Separation and mass-based detection of nucleosidesNot applicable for mappingAbsolute quantificationLow to mediumGlobal m4C levels in DNA/RNA
4mC-TAB-seq Enzymatic conversion and bisulfite sequencingSingle-baseRelative quantificationHighGenome-wide mapping of m4C in DNA

Future Perspectives and Conclusion

The study of N(4)-methylcytidine is at an exciting juncture. While significant progress has been made in understanding its distribution and the enzymes that install it, many questions remain. Future research will likely focus on:

  • Uncovering the full repertoire of m4C "readers" and "erasers": Identifying the proteins that recognize and potentially remove the m4C mark will be crucial for a complete understanding of its regulatory roles.

  • Elucidating the functional significance of m4C in a wider range of organisms and biological contexts: The discovery of m4C in eukaryotic DNA opens up new avenues for research into its role in development, disease, and evolution.

  • Developing more sensitive and higher-throughput detection methods: Improvements in technology will enable the study of m4C in single cells and in a more dynamic fashion.

  • Exploring the therapeutic potential of targeting m4C pathways: Given the role of m4C in bacterial pathogenesis and viral replication, the enzymes involved in its metabolism represent potential targets for novel antimicrobial and antiviral drugs.

References

  • Wang, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

  • Arkhipova, I. R., et al. (2022). Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Nature Communications, 13(1), 1072. [Link]

  • Arkhipova, I. R., et al. (2022). Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Nature Communications, 13(1), 1072. [Link]

  • Urbonavičius, J., et al. (2025). N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs. International Journal of Molecular Sciences, 26(4), 2269. [Link]

  • Linder, C. R., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121. [Link]

  • Basanta-Sanchez, M., et al. (2020). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 180, 29-38. [Link]

  • Yu, M., et al. (2015). Tet-Assisted Bisulfite Sequencing (TAB-seq). Current Protocols in Molecular Biology, 112, 7.18.1-7.18.11. [Link]

  • Wikipedia contributors. (2024, January 25). DNA. In Wikipedia, The Free Encyclopedia. Retrieved 22:15, January 31, 2026, from [Link]

  • Linder, C. R., et al. (2024). A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Proceedings of the National Academy of Sciences, 121(45), e2405999121. [Link]

  • Lukinavičius, G., & Klimašauskas, S. (2017). Chemical Expansion of the Methyltransferase Reaction: Tools for DNA Labeling and Epigenome Analysis. Accounts of Chemical Research, 50(6), 1435–1443. [Link]

  • Zhang, Y., et al. (2022). N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71. PLoS Pathogens, 18(8), e1010762. [Link]

  • Wang, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

  • Weinhold, E. (2018). Selective recognition of N4-methylcytosine in DNA by engineered transcription-activator-like effectors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2118), 20170076. [Link]

Sources

Investigating the evolution of N(4)-methylcytidine modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide investigates the evolutionary trajectory, functional mechanisms, and therapeutic implications of N(4)-methylcytidine (m4C) . Unlike the ubiquitous epigenetic mark 5-methylcytosine (5mC), m4C represents a specialized modification that has evolved from a bacterial defense mechanism (in DNA) to a critical guardian of translational fidelity in eukaryotic mitochondria (in RNA).

For drug development professionals, m4C presents a dual nature: it is a structural necessity for mitochondrial ribosome biogenesis (mediated by METTL15 ) and a potent nucleoside analogue scaffold with antiviral properties, albeit with significant mitochondrial toxicity risks. This guide provides the protocols and mechanistic insights required to study, detect, and leverage m4C in therapeutic contexts.

The Evolutionary Trajectory: From Defense to Fidelity

The history of m4C is a narrative of repurposing. What began as a tool for distinguishing "self" from "non-self" in bacteria became a structural keystone for the eukaryotic mitochondrial ribosome.

Prokaryotes: The Genomic Shield (4mC)

In bacteria, the modification is primarily found in DNA as N4-methylcytosine (4mC) .

  • Function: It is a core component of Restriction-Modification (R-M) systems. Methyltransferases (e.g., M.HpyAII) methylate the N4 position of cytosine in specific motifs.[1][2]

  • Mechanism: This methylation sterically hinders the binding of cognate restriction endonucleases, protecting the bacterial genome from cleavage while allowing the destruction of unmethylated foreign phage DNA.

  • RNA Role: In E. coli, m4C occurs in 16S rRNA (position 1402), conferring resistance to aminoglycoside antibiotics by altering the drug-binding pocket.

Archaea: The Thermostability Factor (m42C)

In hyperthermophilic archaea (e.g., Thermococcus kodakarensis), the modification evolves into N4,N4-dimethylcytidine (m42C) .

  • Adaptation: The addition of two methyl groups prevents Watson-Crick base pairing, forcing the rRNA into specific loop structures that withstand extreme temperatures. This is a critical adaptation for maintaining ribosome integrity in high-heat environments.

Eukaryotes: The Mitochondrial Relic (m4C)

In eukaryotes, m4C is largely absent from nuclear DNA and mRNA (where 5mC and m6A dominate). Instead, it is retained strictly within the mitochondria , supporting the endosymbiotic theory.[3]

  • The Writer: The enzyme METTL15 (a homolog of the bacterial RsmH) is the dedicated methyltransferase.[3][4]

  • Target: It specifically methylates C839 in the 12S mitochondrial rRNA (human numbering).[1][3][4]

  • Clinical Relevance: Loss of METTL15 impairs the assembly of the mitochondrial small ribosomal subunit (mt-SSU), leading to respiratory chain defects, reduced OXPHOS activity, and diseases resembling Leigh syndrome.

Mechanistic Pathways

The following diagram illustrates the functional divergence of N4-methylation across domains.

m4C_Evolution Bact Bacteria (Prokaryotes) Enz_Bact Enzyme: M.HpyAII / RsmH Bact->Enz_Bact Arch Archaea (Hyperthermophiles) Enz_Arch Enzyme: T.kodakarensis MTase Arch->Enz_Arch Euk Eukaryotes (Humans) Enz_Euk Enzyme: METTL15 Euk->Enz_Euk Enz_Bact->Enz_Euk Homology (RsmH -> METTL15) Sub_DNA Substrate: DNA (4mC) Enz_Bact->Sub_DNA Genomic Protection Sub_rRNA Substrate: 16S rRNA (m4C) Enz_Bact->Sub_rRNA Antibiotic Resistance Sub_rRNA_Arch Substrate: 16S rRNA (m42C) Enz_Arch->Sub_rRNA_Arch Dimethylation Sub_Mito Substrate: mt-12S rRNA (C839) Enz_Euk->Sub_Mito Mitochondrial Matrix Func_RM Restriction-Modification (Phage Defense) Sub_DNA->Func_RM Func_Stab Thermal Stability (Ribosome Structure) Sub_rRNA_Arch->Func_Stab Func_Bio Mitoribosome Biogenesis (Translation Fidelity) Sub_Mito->Func_Bio

Caption: Evolutionary divergence of N4-methylation from bacterial defense to eukaryotic mitochondrial ribosome assembly.

Detection Technologies: The "Bisulfite Problem"

Detecting m4C is technically challenging because it shares chemical properties with Cytosine (C) and 5-methylcytosine (5mC) that confound standard assays.[5]

The Bisulfite Anomaly

Standard Bisulfite Sequencing (BS-Seq) relies on the conversion of unmethylated C to Uracil (U).[6]

  • 5mC Behavior: Resistant to deamination; reads as C.[6]

  • m4C Behavior: Partially Resistant. Unlike 5mC, the N4-methyl group does not fully protect the C5-C6 bond from bisulfite attack, but it slows the reaction kinetics.

  • Result: In standard BS-Seq, m4C often appears as a "fractional" methylation signal or a false positive for 5mC. This ambiguity necessitates specialized protocols.

Recommended Protocol: Nanopore Direct RNA Sequencing

To unambiguously identify m4C without chemical conversion artifacts, Direct RNA Sequencing (Oxford Nanopore) is the gold standard.

Workflow: m4C Detection via Nanopore

  • Library Prep:

    • Isolate mitochondrial RNA (mtRNA) using anti-TOM22 magnetic beads to enrich for the target.

    • Do not perform PCR or cDNA synthesis (this erases modifications). Use the Direct RNA Sequencing Kit (SQK-RNA002).

  • Sequencing:

    • Run on MinION or PromethION flow cell.

  • Signal Analysis (The Critical Step):

    • Raw ionic current traces are compared to a canonical "C" model.

    • m4C Signature: m4C causes a distinct current blockade and dwell time shift compared to unmodified C or 5mC.

    • Software: Use Tombo (resquiggle algorithm) followed by modCnet or EpiNano trained specifically on m4C synthetic controls.

Detection_Workflow Sample Total RNA Extraction Enrich Mitochondrial Enrichment (Anti-TOM22 Beads) Sample->Enrich Split Method Selection Enrich->Split BS_Treat Bisulfite Treatment Split->BS_Treat Chemical Method Nano_Prep Direct RNA Adapter Ligation (No PCR/cDNA) Split->Nano_Prep Direct Method BS_Seq Sequencing BS_Treat->BS_Seq BS_Result Ambiguous Result: Partial Conversion (C/T mix) BS_Seq->BS_Result Nano_Seq Nanopore Sequencing (Raw Current Signal) Nano_Prep->Nano_Seq Nano_Anal Signal Processing (Tombo/modCnet) Nano_Seq->Nano_Anal Nano_Result Precise Identification: m4C vs 5mC vs C Nano_Anal->Nano_Result

Caption: Comparison of Bisulfite vs. Nanopore workflows for m4C detection. Nanopore offers superior specificity.

Therapeutic Implications

m4C as a Drug Scaffold (Antivirals)

N4-methylcytidine analogues are potent antivirals but carry high risks of mitochondrial toxicity.

  • Mechanism: The N4-modification allows the analogue to mimic Cytidine during viral replication, acting as a chain terminator or inducing lethal mutagenesis (error catastrophe).

  • Toxicity: The human mitochondrial DNA polymerase (Pol γ) is evolutionarily related to bacterial polymerases and is less discriminatory than nuclear polymerases. It often incorporates N4-methylcytidine analogues into mitochondrial DNA, leading to mitochondrial toxicity (lactic acidosis, neuropathy).

  • Drug Design Rule: When designing Cytidine analogues, modifications at the N4 position must be screened early for Pol γ incorporation to avoid late-stage clinical failure (similar to the FIAU catastrophe).

Targeting METTL15 in Oncology?

While METTL15 inhibition leads to mitochondrial dysfunction, this "weakness" can be exploited.

  • Strategy: Cancer cells with high metabolic demands (OXPHOS-dependent) may be hypersensitive to METTL15 inhibition. Blocking m4C formation prevents mitoribosome assembly, starving the tumor of energy.

  • Status: Currently a theoretical target; requires development of specific small-molecule inhibitors of the METTL15 catalytic domain.

Comparative Data: Methylation Types

Feature5-methylcytosine (5mC) N4-methylcytidine (m4C) N4-acetylcytidine (ac4C)
Primary Domain Eukaryotes (Vertebrates)Prokaryotes & MitochondriaEukaryotes (mRNA)
Location DNA (CpG), mRNA, tRNADNA (Bacteria), rRNA (Mito)mRNA, tRNA
Writer Enzyme DNMTs, NSUNsMETTL15 (Human), RsmHNAT10
Function Gene Silencing, StabilityRibosome Biogenesis, DefenseTranslation Efficiency
Bisulfite Status Resistant (Reads as C)Partial/Variable Resistance Converts to C (Acetyl lost)
Watson-Crick Retains G-pairingWeakens G-pairingRetains G-pairing (Wobble)

References

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Source:[2] Nucleic Acids Research (2019) URL:[Link]

  • Bacterial N4-methylcytosine as an epigenetic mark in eukaryotic DNA. Source: Nature Communications (2022) URL:[Link]

  • A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily. Source: PNAS (2024) URL:[Link]

  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Source: Nucleic Acids Research (2020) URL:[7][8][Link]

  • Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Source: Biochemistry (2003) URL:[9][Link]

Sources

Methodological & Application

Introduction: The Emerging Significance of N(4)-methylcytidine (m4C)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N(4)-methylcytidine (m4C) Sequencing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N(4)-methylcytidine (m4C) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the nitrogen atom at the N4 position of the cytosine base.[1] While less studied than other modifications like N6-methyladenosine (m6A), m4C is increasingly recognized for its critical roles in a variety of biological processes.[2] Found in both prokaryotes and eukaryotes, m4C has been shown to influence RNA stability, translation, and the interaction between RNA and proteins.[1][3] In bacteria, it is a key component of restriction-modification systems, playing a role in epigenetic gene regulation.[1][4] In eukaryotes, m4C has been identified in ribosomal RNA (rRNA), where it is essential for proper ribosome biogenesis and function.[3]

The subtle nature of this modification and its lower abundance compared to m5C or m6A have historically made it challenging to detect and map transcriptome-wide. However, with the advent of specialized high-throughput sequencing techniques, researchers are now equipped to explore the epitranscriptomic landscape of m4C, opening new avenues for understanding gene regulation and its dysregulation in disease. This guide provides a detailed overview of the primary methodologies for m4C sequencing, complete with technical protocols and data analysis considerations.

Part I: Core Sequencing Strategies for m4C Detection

The detection of m4C can be broadly categorized into three approaches: antibody-based enrichment, chemical modification-based methods that leave a detectable signature, and direct detection by third-generation sequencing platforms. Each strategy offers a unique set of advantages and challenges in terms of resolution, sensitivity, and experimental complexity.

Antibody-Based Enrichment: m4C-MeRIP-Seq

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) is a powerful technique for profiling RNA modifications transcriptome-wide.[5][6][7] While extensively used for m6A, its application for m4C (m4C-MeRIP-Seq) follows the same principle, relying on an antibody that specifically recognizes and binds to m4C-modified RNA fragments.

Causality Behind Experimental Choices: The core principle is to physically separate (immunoprecipitate) RNA fragments containing the m4C modification from the total RNA pool.[5] This enrichment is crucial because it significantly increases the signal-to-noise ratio, allowing for the confident identification of modified regions even if the modification is not present on every transcript. The choice of antibody is the most critical parameter, as its specificity and affinity directly determine the success and reliability of the experiment.

Experimental Workflow Diagram: m4C-MeRIP-Seq

MeRIP_Seq_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_lib Library & Sequencing cluster_analysis Data Analysis rna_extraction 1. Total RNA Extraction fragmentation 2. RNA Fragmentation rna_extraction->fragmentation ip 3. IP with m4C Antibody fragmentation->ip input_control Input Control (No Antibody) fragmentation->input_control 10% aliquot beads Protein A/G Beads wash 4. Washing ip->wash elution 5. Elution wash->elution library_prep 6. Library Preparation elution->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing alignment 8. Read Alignment sequencing->alignment peak_calling 9. Peak Calling alignment->peak_calling analysis 10. Downstream Analysis peak_calling->analysis input_control->library_prep Parallel Prep

Caption: Workflow of m4C Methylated RNA Immunoprecipitation Sequencing (m4C-MeRIP-Seq).

Detailed Protocol: m4C-MeRIP-Seq

A. RNA Preparation and Fragmentation

  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method followed by DNase I treatment to remove contaminating genomic DNA. Assess RNA integrity using a Bioanalyzer; an RNA Integrity Number (RIN) > 7 is required.

  • mRNA Isolation (Optional): If focusing on mRNA, isolate poly(A)+ RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides using a metal-ion-catalyzed hydrolysis buffer. The fragmentation time and temperature are critical and must be optimized.

  • Input Control: Set aside 5-10% of the fragmented RNA to serve as the input control, which will be processed for library preparation without the immunoprecipitation step.[8] This control is essential for normalizing enrichment and identifying true m4C peaks.

B. Immunoprecipitation

  • Antibody-Bead Conjugation: Incubate a specific anti-m4C antibody with Protein A/G magnetic beads in IP buffer to form antibody-bead complexes.

  • Immunoprecipitation Reaction: Add the fragmented RNA to the antibody-bead complexes. Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to capture m4C-containing fragments.

  • Washing: Perform a series of stringent washes with low-salt and high-salt buffers to remove non-specifically bound RNA fragments. This step is crucial for reducing background noise.

  • Elution: Elute the bound RNA from the beads using a competitive elution buffer or a high-temperature buffer. Purify the eluted RNA using an RNA cleanup kit.

C. Library Preparation and Sequencing

  • Library Construction: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).

  • Sequencing: Perform high-throughput sequencing on an Illumina platform, generating at least 30-50 million single-end or paired-end reads per sample for robust peak calling.[9]

D. Data Analysis

  • Quality Control & Alignment: Trim adapters and low-quality reads using tools like FastQC and Trimmomatic. Align reads to the reference genome/transcriptome using a splice-aware aligner like STAR.

  • Peak Calling: Identify regions of significant enrichment in the IP sample relative to the input control using peak-calling software.[10][11][12]

    • MACS2: A widely used tool originally for ChIP-Seq, it effectively identifies narrow peaks of enrichment.[11]

    • exomePeak: An R/Bioconductor package specifically designed for detecting differential RNA modifications from MeRIP-Seq data.[13]

  • Downstream Analysis: Perform motif analysis on identified peaks, annotate peaks to genomic features, and conduct functional enrichment analysis (GO, Pathway) on genes containing m4C peaks.

Trustworthiness and Self-Validation:

  • Input Control: The parallel sequencing of an input sample is non-negotiable. It accounts for fragmentation bias and variations in transcript abundance, ensuring that called peaks represent true modification enrichment.[8]

  • Antibody Validation: The specificity of the m4C antibody must be validated via dot blot or ELISA against known m4C-containing and non-m4C-containing RNA oligonucleotides.

  • qPCR Validation: Before sequencing, validate the enrichment of known m4C-containing transcripts (positive controls) and the lack of enrichment of non-m4C transcripts (negative controls) in the IP fraction using RT-qPCR.[8]

Chemical Labeling and Sequencing

Chemical methods provide an alternative, often at single-base resolution, by chemically altering m4C or a labeled analogue, which then causes a specific signature during reverse transcription (RT) that can be identified by sequencing.

Method: N4-Allylcytidine (a4C) Chemical Sequencing

This innovative technique involves metabolically incorporating a cytidine analogue, N4-allylcytidine (a4C), into RNA. The allyl group on a4C can then be specifically iodinated to form a cyclized cytidine (cyc-C), which induces misincorporations (mutations) during reverse transcription.[14]

Causality Behind Experimental Choices: The logic is to introduce a "traceable" analogue that mimics cytidine. The subsequent chemical reaction is highly specific to the analogue, ensuring that only the incorporated sites are modified. This modification physically alters the base-pairing face of the nucleoside, forcing the reverse transcriptase to misread it, thus creating a permanent and detectable "scar" in the resulting cDNA sequence.[14]

Experimental Workflow Diagram: a4C Chemical Sequencing

a4C_Seq_Workflow cluster_label Metabolic Labeling cluster_chem Chemical Conversion cluster_seq Sequencing & Analysis cell_culture 1. Cell Culture with a4C Triphosphate rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction iodination 3. Iodination (a4C -> cyc-C) rna_extraction->iodination rna_cleanup 4. RNA Cleanup iodination->rna_cleanup rt 5. Reverse Transcription rna_cleanup->rt library_prep 6. Library Preparation rt->library_prep sequencing 7. Sequencing library_prep->sequencing mutation_analysis 8. Mutation Analysis sequencing->mutation_analysis

Caption: Workflow for N4-allylcytidine (a4C) based chemical sequencing of RNA.

Detailed Protocol: a4C Chemical Sequencing

  • Metabolic Labeling: Culture cells in the presence of N4-allylcytidine triphosphate (a4CTP). The analogue will be incorporated into newly transcribed RNA.

  • RNA Isolation: Extract total RNA from the labeled cells. Ensure high purity and integrity.

  • Iodination Reaction: Treat the isolated RNA with an iodine solution. This specifically and rapidly converts the incorporated a4C into 3,N4-cyclized cytidine (cyc-C).[14]

  • RNA Cleanup: Purify the RNA to remove any residual iodine and reaction byproducts.

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The cyc-C lesion will cause the reverse transcriptase to misincorporate a different nucleotide (e.g., a T instead of a G) opposite the modified site.[14]

  • Library Preparation and Sequencing: Construct a sequencing library from the resulting cDNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference transcriptome. Identify sites with a high frequency of C-to-T transitions (or other specific mutations) compared to a non-labeled control. These sites correspond to the locations of a4C incorporation.

Direct Detection with Third-Generation Sequencing

Third-generation sequencing technologies, such as those from Oxford Nanopore Technologies (ONT) and Pacific Biosciences (PacBio), offer a revolutionary approach by directly sequencing native RNA or long-read cDNA, enabling the detection of modifications without antibodies or chemical treatments.[15][16][17][18][19]

Causality Behind Experimental Choices: These methods rely on the principle that a modified base will alter the physical or kinetic properties of the RNA/DNA molecule as it is being sequenced.

  • ONT Direct RNA Sequencing: A native RNA molecule is threaded through a protein nanopore. As each nucleotide passes through the pore, it disrupts an ionic current in a characteristic way. An m4C modification will produce a distinct "squibble" or electrical signal pattern compared to an unmodified cytosine, which can be detected by specialized basecalling algorithms.[17][19]

  • PacBio SMRT Sequencing: This method sequences cDNA in real-time. A modified base in the original RNA template can cause the DNA polymerase to pause or change its speed during cDNA synthesis. This change in polymerase kinetics, measured as the interpulse duration (IPD), serves as a direct readout of the modification's presence.[4][19]

Experimental Workflow Diagram: Direct RNA Sequencing (ONT)

ONT_Workflow rna_extraction 1. Isolate poly(A)+ RNA ligation 2. Ligate RT Adapter & Motor Protein rna_extraction->ligation loading 3. Load Library onto Flow Cell ligation->loading sequencing 4. Direct RNA Sequencing loading->sequencing basecalling 5. Basecalling & Modification Calling sequencing->basecalling analysis 6. Data Analysis basecalling->analysis

Caption: High-level workflow for direct RNA sequencing using Oxford Nanopore technology.

Protocol Outline: Direct m4C Detection

  • Sample Preparation: Isolate high-quality, full-length poly(A)+ RNA. The integrity of the RNA is paramount for achieving long reads.

  • Library Preparation (ONT): Ligate a specialized motor protein and sequencing adapter to the 3' end of the native RNA molecules using the ONT Direct RNA Sequencing Kit. No fragmentation or amplification is performed.

  • Sequencing: Load the prepared library onto a Nanopore flow cell (e.g., MinION, PromethION) and begin the sequencing run.[17]

  • Data Analysis:

    • Basecalling: Process the raw electrical signal data using a basecaller (e.g., Guppy) with a modification-aware model.

    • Modification Identification: Use specialized software (e.g., Tombo, Nanocompore) to compare the signal from the experimental sample to an in vitro transcribed unmodified control. Statistically significant deviations in the signal at specific cytosine positions indicate the presence of m4C.

Part II: Comparative Analysis and Best Practices

Choosing the right m4C sequencing method depends on the specific research question, available resources, and desired resolution.

Table 1: Comparison of m4C Sequencing Techniques

Featurem4C-MeRIP-SeqChemical Sequencing (a4C)Direct RNA Sequencing (ONT)
Principle Antibody EnrichmentMetabolic Labeling & RT MutationDirect Electrical Signal Detection
Resolution Low (~100-200 nt)Single NucleotideSingle Nucleotide
Detection Indirect (Enrichment)Indirect (Mutation Signature)Direct
RNA Input High (µg range)Moderate (ng-µg range)Moderate (ng-µg range)
Key Advantage Widely understood workflowHigh specificity & resolutionNo amplification bias, detects all mods
Key Limitation Antibody dependent, low resolutionRequires metabolic labelingHigher error rate, complex data analysis
Best For Identifying m4C-rich regionsValidating specific sites, dynamicsFull-length transcripts, co-occurrence of mods

Field-Proven Insights & Recommendations:

  • For Discovery: If you are beginning to explore m4C in a new system and want to identify which transcripts or genomic regions are enriched, m4C-MeRIP-Seq is a robust starting point, provided a highly specific antibody is available.

  • For High Resolution: To map the precise location of m4C sites for motif analysis or to study the functional impact of a single modification, a chemical sequencing method or direct RNA sequencing is necessary.

  • For Stoichiometry and Dynamics: Metabolic labeling approaches like a4C sequencing are powerful for studying the dynamics of m4C deposition and turnover. Direct RNA sequencing can potentially provide information on the fraction of modified transcripts at a given site.

References

  • CD Genomics. (n.d.). MeRIP-seq for Detecting RNA methylation: An Overview. Retrieved from [Link]

  • Arraystar. (n.d.). RNA Modification Sequencing – m6A/m5C/m1A/ac4C/m7G/Ψ. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Third generation sequencing. Retrieved from [Link]

  • Chen, F., et al. (2020). m4C DNA methylation regulates biosynthesis of daptomycin in Streptomyces roseosporus L30. Synthetic and Systems Biotechnology, 5(4), 304-313. Retrieved from [Link]

  • Motorin, Y., & Helm, M. (2019). Specific chemical reactions for m3C and m5C detection. ResearchGate. Retrieved from [Link]

  • National Cancer Institute. (2020). New chemical sequencing reaction helps unravel the role of an ancient RNA modification. Retrieved from [Link]

  • Wikipedia. (n.d.). MeRIPseq. Retrieved from [Link]

  • Wang, Y., et al. (2023). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science, 14(46), 13035-13043. Retrieved from [Link]

  • CD Genomics. (n.d.). ac4C-seq vs. Other Sequencing Technologies: An Overview. Retrieved from [Link]

  • Morgan, R. D., et al. (2016). Novel m4C modification in type I restriction-modification systems. Nucleic Acids Research, 44(15), 7598–7608. Retrieved from [Link]

  • Wikipedia. (n.d.). Third-generation sequencing. Retrieved from [Link]

  • Your Genome. (n.d.). What is third generation DNA sequencing?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Third-generation sequencing – Knowledge and References. Retrieved from [Link]

  • Cytiva. (n.d.). Third generation sequencing and the evolution of NGS. Retrieved from [Link]

  • CD BioSciences. (n.d.). RNA Immunoprecipitation Sequencing (RIP-seq) Service - MeRIP-Seq Service. Retrieved from [Link]

  • MSPC. (n.d.). MSPC: A tool for sensitive and specific peak calling in replicated ChIP-seq experiments. Retrieved from [Link]

  • Cui, X., et al. (2016). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods in Molecular Biology, 1358, 247-254. Retrieved from [Link]

  • Warda, A. S., et al. (2021). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research, 49(19), 11229-11242. Retrieved from [Link]

  • Chen, X., et al. (2023). RNA m5C modification: from physiology to pathology and its biological significance. Frontiers in Oncology, 13, 1245842. Retrieved from [Link]

  • CD BioSciences. (n.d.). RNA N4-Acetylcytidine (ac4C) Analysis. Retrieved from [Link]

  • Gifford, S. M., et al. (2011). Quantitative analysis of a deeply sequenced marine microbial metatranscriptome. The ISME Journal, 5(3), 461-472. Retrieved from [Link]

  • Zhang, M., et al. (2023). RNA modification: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 317. Retrieved from [Link]

  • Yu, M., et al. (2019). Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nature Communications, 10(1), 2534. Retrieved from [Link]

  • Tang, H., et al. (2024). 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. Journal of Hematology & Oncology, 17(1), 33. Retrieved from [Link]

  • Hubrecht Institute. (n.d.). Multi-contact 4C: long-molecule sequencing of complex proximity ligation products to uncover local cooperative and competitive chromatin topologies. Retrieved from [Link]

  • Lu, Z., et al. (2024). Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. STAR Protocols, 5(1), 102837. Retrieved from [Link]

  • Urich, M. A., et al. (2015). MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. Nature Protocols, 10(3), 475-483. Retrieved from [Link]

  • Johnson, M., et al. (2019). A simplified workflow for monoclonal antibody sequencing. Journal of Immunological Methods, 471, 1-7. Retrieved from [Link]

  • Wikipedia. (n.d.). List of peak-calling software. Retrieved from [Link]

  • Wang, L., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(19), 11066-11076. Retrieved from [Link]

  • Monash University. (n.d.). Monoclonal Antibody Sequencing (DNA). Retrieved from [Link]

  • Lermyte, F., et al. (2017). Mass Spectrometry-Based De Novo Sequencing of Monoclonal Antibodies Using Multiple Proteases and a Dual Fragmentation Scheme. Analytical Chemistry, 89(12), 6702-6709. Retrieved from [Link]

  • van de Werken, H. J. G., et al. (2020). 4C-seq from beginning to end: A detailed protocol for sample preparation and data analysis. Methods, 170, 30-41. Retrieved from [Link]

  • Hubrecht Institute. (n.d.). 4C-seq from beginning to end. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). Software Tools Used to Create the ENCODE Resource. Retrieved from [Link]

  • Harvard Chan Bioinformatics Core. (n.d.). Peak calling with MACS2. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Antibody-Based Proteomics Protocols and Workflow. Retrieved from [Link]

  • Cui, Y., et al. (2024). Evaluating the Performance of Peak Calling Algorithms Available for Intracellular G-Quadruplex Sequencing. International Journal of Molecular Sciences, 25(3), 1832. Retrieved from [Link]

Sources

Application Notes and Protocols for N(4)-methylcytidine (m4C) Antibody in Epitranscriptomic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to MeRIP-seq and Antibody Validation

Introduction: The Emerging Role of N(4)-methylcytidine (m4C) in RNA Biology

The field of epitranscriptomics, which studies the diverse chemical modifications of RNA, has unveiled a new layer of gene regulation. Among the more than 170 identified RNA modifications, N(4)-methylcytidine (m4C) is an important post-transcriptional modification found in both prokaryotic and eukaryotic RNA.[1][2] Initially discovered in ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advances in sequencing technologies are beginning to map its presence in messenger RNA (mRNA) as well, suggesting broader regulatory functions.

The addition of a methyl group to the N4 position of cytidine is carried out by specific methyltransferase enzymes, such as METTL15 in human mitochondria.[3][4][5] This seemingly simple modification can have profound impacts on RNA function. Functionally, m4C is implicated in the regulation of gene expression by influencing RNA stability and structure.[1] For instance, m4C modifications can help stabilize RNA secondary structures, thereby affecting protein synthesis and maintaining cellular homeostasis.[3] Dysregulation of m4C levels has been linked to various diseases, including certain types of cancer and neurological disorders, making it a compelling target for research and drug development.

To unravel the precise locations and functions of m4C across the transcriptome, robust and specific tools are essential. Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) has emerged as a powerful technique for the transcriptome-wide mapping of RNA modifications.[6][7][8] This method relies on a highly specific antibody to enrich for RNA fragments containing the modification of interest. This guide provides a comprehensive overview and detailed protocols for utilizing an N(4)-methylcytidine antibody for MeRIP-seq, with a critical focus on antibody validation to ensure data integrity and reliability.

Part 1: Foundational Principles of m4C MeRIP-seq

MeRIP-seq is a powerful technique that combines the specificity of immunoprecipitation with the high-throughput capacity of next-generation sequencing to map RNA modifications transcriptome-wide.[6][7] The core of the MeRIP-seq workflow is the selective enrichment of RNA fragments containing the m4C modification using a specific anti-m4C antibody.

The experimental process begins with the isolation of total RNA from the cells or tissues of interest. This RNA is then chemically or enzymatically fragmented into smaller pieces, typically around 100-200 nucleotides in length.[7][9] A small fraction of this fragmented RNA is set aside as an "input" control, which represents the total RNA population before enrichment and is crucial for downstream data normalization and peak calling.[10]

The majority of the fragmented RNA is then incubated with an anti-m4C antibody. This antibody specifically binds to the m4C-containing RNA fragments. The resulting antibody-RNA complexes are then captured, typically using protein A/G magnetic beads.[11] After a series of stringent washes to remove non-specifically bound RNA, the enriched m4C-containing RNA is eluted.

Both the enriched (IP) and the input RNA samples are then used to construct sequencing libraries. These libraries are subsequently sequenced, and the resulting reads are aligned to a reference genome or transcriptome. By comparing the sequencing reads from the IP sample to the input sample, regions of the transcriptome that are enriched for m4C can be identified.[10] This allows for the precise mapping of m4C sites and the identification of genes and RNA species that are regulated by this modification.

Part 2: The Critical Importance of Antibody Specificity and Validation

The reliability of any MeRIP-seq experiment is fundamentally dependent on the specificity of the antibody used for immunoprecipitation.[12][13] An antibody that cross-reacts with unmodified cytidine or other RNA modifications will lead to a high background signal and the identification of false-positive peaks, rendering the data meaningless. Therefore, rigorous validation of the anti-m4C antibody's specificity is a non-negotiable prerequisite for any MeRIP-seq study.

It is crucial to understand that Western blotting is not an appropriate method for validating an anti-m4C antibody. This antibody is designed to recognize a modified nucleoside within an RNA molecule, not a protein epitope.[14] Therefore, alternative validation methods must be employed.

Recommended Antibody Validation Protocols:

1. Dot Blot Analysis: This is a straightforward method to assess the specificity of the anti-m4C antibody.

  • Principle: Synthetic RNA oligonucleotides, both with and without the m4C modification, are spotted onto a membrane. The membrane is then incubated with the anti-m4C antibody to determine if it specifically binds to the m4C-containing oligo.

  • Protocol:

    • Synthesize or purchase RNA oligonucleotides (~30-50 nt) with and without internal m4C modifications. Also, include oligos with other common RNA modifications (e.g., m6A, m5C) to test for cross-reactivity.

    • Serially dilute the RNA oligos and spot them onto a nylon or nitrocellulose membrane.

    • Crosslink the RNA to the membrane using UV light.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the anti-m4C antibody (e.g., Abcam ab211494) at a pre-determined optimal concentration overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A strong signal should only be observed for the m4C-containing RNA oligo, with minimal to no signal for the unmodified or other modified oligos.

2. ELISA (Enzyme-Linked Immunosorbent Assay): ELISA provides a more quantitative assessment of antibody specificity.

  • Principle: Similar to a dot blot, this assay measures the antibody's binding affinity to immobilized m4C-containing antigens.

  • Protocol:

    • Coat the wells of a microplate with streptavidin.

    • Incubate with biotinylated RNA oligonucleotides containing either m4C, unmodified cytidine, or other modifications.

    • Block the wells to prevent non-specific binding.

    • Add serial dilutions of the anti-m4C antibody and incubate.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • After another wash step, add a colorimetric HRP substrate and measure the absorbance.

  • Expected Outcome: A dose-dependent increase in signal should be observed only in the wells containing the m4C-modified RNA.

Validation Method Principle Key Advantages Considerations
Dot Blot Qualitative assessment of antibody binding to immobilized RNA oligos.Simple, rapid, and cost-effective.Less quantitative than ELISA.
ELISA Quantitative measurement of antibody binding to immobilized RNA oligos.Provides quantitative data on binding affinity and specificity.More time-consuming and requires specialized plates.
Immunoprecipitation-Mass Spectrometry (IP-MS) Identification of molecules bound by the antibody.Provides definitive identification of the immunoprecipitated molecule.Technically demanding and requires access to a mass spectrometer.[15][16][17]

Part 3: Detailed Step-by-Step m4C MeRIP-seq Protocol

This protocol is adapted from established MeRIP-seq methodologies for other RNA modifications and should be optimized for your specific experimental system.[6][7][18]

Workflow Diagram:

MeRIP_seq_Workflow cluster_prep Phase 1: Sample Preparation cluster_ip Phase 2: Immunoprecipitation cluster_lib Phase 3: Library Preparation & Sequencing cluster_analysis Phase 4: Data Analysis Start Total RNA Extraction Frag RNA Fragmentation (~100-200 nt) Start->Frag Input Input Control (10%) Frag->Input Aliquot IP_Sample Immunoprecipitation Sample (90%) Frag->IP_Sample Lib_Input Input Library Preparation Input->Lib_Input Purify RNA IP m4C IP IP_Sample->IP Incubate with anti-m4C Antibody Beads Protein A/G Magnetic Beads IP->Beads Capture Wash Wash Beads Beads->Wash Elute Elute RNA Wash->Elute Lib_IP IP Library Preparation Elute->Lib_IP Purify RNA Seq High-Throughput Sequencing Lib_Input->Seq Lib_IP->Seq Align Alignment to Reference Genome Seq->Align Raw Reads Peak Peak Calling (IP vs. Input) Align->Peak Annotate Peak Annotation Peak->Annotate Downstream Downstream Analysis (Motif, GO, etc.) Annotate->Downstream

Caption: Workflow of the m4C MeRIP-seq experiment.

Materials and Reagents:
  • Antibody: Anti-N4-methylcytidine (m4C) antibody (e.g., Abcam, Cat. No. ab211494)

  • RNA: High-quality total RNA (RIN > 7.0)

  • Buffers: IP buffer, wash buffers, elution buffer

  • Beads: Protein A/G magnetic beads

  • Enzymes: RNase inhibitors, DNase I

  • Kits: RNA fragmentation kit, library preparation kit for sequencing

Protocol:

1. RNA Preparation and Fragmentation (Day 1) 1.1. Start with high-quality total RNA. Perform DNase I treatment to remove any contaminating genomic DNA. 1.2. Quantify the RNA and assess its integrity using a Bioanalyzer. 1.3. Fragment the RNA to an average size of 100-200 nucleotides using a specialized RNA fragmentation kit or buffer. The fragmentation time and temperature are critical and should be optimized.[7] 1.4. Purify the fragmented RNA. 1.5. Reserve 10% of the fragmented RNA as the "input" control and store it at -80°C.

2. Immunoprecipitation (Day 1-2) 2.1. For each IP reaction, dilute the remaining 90% of fragmented RNA in IP buffer supplemented with RNase inhibitors. 2.2. Add the anti-m4C antibody. The optimal antibody concentration should be determined empirically, but a starting point of 2-5 µg per 50-100 µg of fragmented RNA is recommended. 2.3. Incubate the RNA-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation. 2.4. While the IP is incubating, wash the protein A/G magnetic beads with IP buffer. 2.5. Add the washed beads to the RNA-antibody mixture and incubate for another 2 hours at 4°C with rotation to capture the immune complexes. 2.6. Pellet the beads using a magnetic stand and discard the supernatant. 2.7. Wash the beads stringently to remove non-specifically bound RNA. Perform a series of washes with low-salt and high-salt wash buffers. 2.8. Elute the enriched RNA from the beads using an appropriate elution buffer.

3. Library Preparation and Sequencing (Day 3) 3.1. Purify the eluted RNA (IP sample) and the stored input control RNA. 3.2. Construct sequencing libraries from both the IP and input samples using a strand-specific RNA library preparation kit compatible with your sequencing platform. 3.3. Perform size selection of the libraries to ensure a narrow fragment distribution. 3.4. Quantify the final libraries and assess their quality. 3.5. Pool the libraries and perform high-throughput sequencing.

Data Analysis Workflow:

The bioinformatic analysis of MeRIP-seq data is a multi-step process that is crucial for obtaining meaningful results.[10][19][20]

Data_Analysis_Workflow cluster_qc 1. Quality Control cluster_align 2. Alignment cluster_peak 3. Peak Calling cluster_downstream 4. Downstream Analysis FastQC FastQC: Assess Raw Read Quality Trimming Adapter & Quality Trimming (e.g., Trimmomatic, fastp) FastQC->Trimming Aligner Spliced-aware Alignment (e.g., STAR, HISAT2) Trimming->Aligner BAM Generate BAM files Aligner->BAM PeakCaller Identify Enriched Regions (e.g., MACS2, exomePeak) BAM->PeakCaller Annotation Peak Annotation (e.g., HOMER) PeakCaller->Annotation DiffMeth Differential Methylation Analysis Annotation->DiffMeth Motif Motif Discovery Annotation->Motif GO Gene Ontology (GO) Analysis DiffMeth->GO

Caption: Bioinformatic workflow for m4C MeRIP-seq data analysis.

  • Quality Control: Assess the quality of the raw sequencing reads and trim adapters and low-quality bases.[19]

  • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner.[19]

  • Peak Calling: Identify regions of m4C enrichment (peaks) by comparing the read coverage in the IP sample to the input control.[10]

  • Peak Annotation: Annotate the identified peaks to determine their genomic features (e.g., exons, introns, UTRs) and associated genes.

  • Downstream Analysis: Perform further analyses such as differential methylation analysis between conditions, motif discovery to identify consensus sequences for m4C modification, and functional enrichment analysis to understand the biological pathways regulated by m4C.[6]

Conclusion

The study of N(4)-methylcytidine is a rapidly advancing frontier in epitranscriptomics. The MeRIP-seq technique, when coupled with a highly specific and rigorously validated anti-m4C antibody, provides a powerful tool to map the landscape of this modification across the transcriptome. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the role of m4C in gene regulation, cellular processes, and disease. By adhering to the principles of scientific integrity, particularly concerning antibody validation, the scientific community can ensure the generation of high-quality, reproducible data that will accelerate our understanding of this critical RNA modification.

References

  • Vertex AI Search. (n.d.). Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies.
  • Meng, J., Lu, Z., Liu, H., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 274-281. [Link]

  • ResearchGate. (n.d.). Workflow of MeRIP-Seq analysis using MoAIMS. Reads are pre-processed... Retrieved February 13, 2026, from [Link]

  • GitHub. (n.d.). MeRIPseqPipe: An integrated analysis pipeline for MeRIP-seq data based on Nextflow. Retrieved February 13, 2026, from [Link]

  • Zhu, K., et al. (2022). MeRIPseqPipe: an integrated analysis pipeline for MeRIP-seq data based on Nextflow. Bioinformatics, 38(7), 2055-2057. [Link]

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

  • Luo, S., et al. (2021). m4C DNA methylation regulates biosynthesis of daptomycin in Streptomyces roseosporus L30. Synthetic and Systems Biotechnology, 6(3), 169-178. [Link]

  • Sheng, J., et al. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Retrieved February 13, 2026, from [Link]

  • Van Haute, L., et al. (2019). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research, 47(19), 10267–10281. [Link]

  • PubMed. (2019). METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis. Nucleic Acids Research, 47(19), 10267-10281. [Link]

  • Handa, N., & Kobayashi, I. (2016). Novel m4C modification in type I restriction-modification systems. Nucleic Acids Research, 44(19), 9327–9337. [Link]

  • ResearchGate. (n.d.). Illustration of MeRIP-Seq Protocol. In MeRIP-Seq, two types of samples... Retrieved February 13, 2026, from [Link]

  • Illumina. (n.d.). MeRIP-Seq/m6A-seq. Retrieved February 13, 2026, from [Link]

  • Persson, H., et al. (2017). Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Methods in Molecular Biology, 1619, 119-130. [Link]

  • CD Genomics. (n.d.). MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis. Retrieved February 13, 2026, from [Link]

  • Frontiers. (n.d.). RNA m5C modification: from physiology to pathology and its biological significance. Retrieved February 13, 2026, from [Link]

  • He, L., et al. (2023). RNA modification: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 309. [Link]

  • Li, Y., et al. (2023). 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance. Journal of Hematology & Oncology, 16(1), 116. [Link]

  • Wang, Y., et al. (2025). Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples. Scientific Reports, 15(1), 1234. [Link]

  • ResearchGate. (n.d.). Verification of candidate methylated transcripts by meRIP. a Graphical... Retrieved February 13, 2026, from [Link]

  • Fazi, F. M., et al. (2021). Bisulphite miRNA-seq reveals widespread CpG and non-CpG 5-(hydroxy)methyl-Cytosine in human microRNAs. Epigenetics, 16(11), 1213–1227. [Link]

  • Arango, D., et al. (2018). N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules. Nature Communications, 9(1), 5340. [Link]

  • ResearchGate. (n.d.). Validation by immunoprecipitation. (A, B) Serum samples validated by IP... Retrieved February 13, 2026, from [Link]

  • Springer Protocols. (2017). Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Retrieved February 13, 2026, from [Link]

  • Cattoretti, G. (2012). Specificity of anti-MYC antibodies. Journal of Pathology, 229(3), 430-440. [Link]

  • Frontiers. (2021). Validated Impacts of N6-Methyladenosine Methylated mRNAs on Apoptosis and Angiogenesis in Myocardial Infarction Based on MeRIP-Seq Analysis. Frontiers in Cell and Developmental Biology, 9, 731815. [Link]

  • ResearchGate. (n.d.). Antigen specificity of the selected mAbs. a, reactivity of the selected... Retrieved February 13, 2026, from [Link]

  • Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved February 13, 2026, from [Link]

  • Reddit. (2021). Western Blot used to Detect DNA Methylation? Retrieved February 13, 2026, from [Link]

  • Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. Journal of Histochemistry & Cytochemistry, 57(1), 1–5. [Link]

Sources

High-Resolution Mass Spectrometry Analysis of N(4)-Methylcytidine (m4C)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

N(4)-methylcytidine (


) is a non-canonical nucleoside modification found primarily in tRNA and rRNA, and more recently identified in mRNA. Unlike its isomer 5-methylcytidine (

), which is an epigenetic marker,

plays a distinct role in structural thermostability and translational fidelity.

This guide details the LC-MS/MS fragmentation analysis of


. It addresses the critical analytical challenge: distinguishing 

from its isobaric variants (

,

) using specific fragmentation vectors and chromatographic retention.

Part 1: The Physics of Fragmentation

Understanding the dissociation mechanics is prerequisite to designing a robust MRM (Multiple Reaction Monitoring) assay.

Structural Characteristics[1][2]
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 257.1012 Da

  • Precursor Ion

    
      258.1085 m/z
    
Collision-Induced Dissociation (CID) Pathway

In positive electrospray ionization (+ESI), the protonated precursor undergoes a predictable fragmentation pattern dominated by the cleavage of the N-glycosidic bond.

  • Primary Event (Source Fragmentation/CID): The protonated ribose moiety becomes a leaving group. This results in a Neutral Loss of the ribose sugar (132.04 Da).

  • Product Ion Formation: The charge is retained on the nucleobase, generating the diagnostic ion at m/z 126.06 (

    
    -methylcytosine).
    
  • Secondary Fragmentation (

    
    ):  Higher collision energies (CE) induce ring contraction or loss of the exocyclic methyl-amine group, though these are less abundant than the base peak.
    
Fragmentation Topology Diagram

The following diagram illustrates the transition from the precursor RNA nucleoside to its diagnostic fragment ions.

FragmentationMechanism Precursor Precursor Ion [M+H]+ m/z 258.11 (Protonated m4C) Transition Transition State (N-Glycosidic Bond Strain) Precursor->Transition + Collision Energy NeutralLoss Neutral Loss Ribose (-132 Da) Transition->NeutralLoss BaseIon Product Ion [B+H]+ m/z 126.06 (N4-Methylcytosine Base) Transition->BaseIon Heterolytic Cleavage SecFrag Secondary Fragments (Ring Opening/NH3 Loss) m/z ~109 BaseIon->SecFrag High CE (>30eV)

Figure 1: CID fragmentation pathway of N(4)-methylcytidine showing the critical neutral loss of ribose.

Part 2: The Isomer Challenge (Differentiation)

The mass spectrometer alone cannot distinguish


 from 

or

solely by MS1 mass, as they are isobaric (Exact Mass: 257.1012). While

fragmentation patterns are similar (all lose ribose to yield m/z 126), their chemical properties differ enough for chromatographic separation.
IsomerModification SitepKa (N3)Chromatographic Behavior (C18)
m5C Carbon-5 of ring~4.3Elutes Earliest (Most Polar)
m4C Exocyclic Amine~4.1Elutes Intermediate
m3C Ring Nitrogen-3~8.7Elutes Latest (Positively charged at neutral pH)

Critical Control: You must run synthetic standards of


 and 

to establish retention time windows. Do not rely on predicted elution orders.

Part 3: Experimental Protocol

Sample Preparation: Enzymatic Digestion

To analyze


, RNA must be hydrolyzed into single nucleosides.[1]

Reagents:

  • Nuclease P1: Cleaves phosphodiester bonds.

  • Bacterial Alkaline Phosphatase (BAP) or CIAP: Removes terminal phosphates.

  • Antioxidant: Desferrioxamine (optional, prevents oxidation artifacts).

Workflow:

  • Dissolution: Dissolve 1–5 µg of purified RNA in 20 µL of water.

  • Denaturation: Heat at 95°C for 2 minutes, then rapid chill on ice (unfolds RNA secondary structure).

  • Digestion Mix: Add 2 µL Digestion Buffer (100 mM Ammonium Acetate, pH 5.3) + 0.5 Units Nuclease P1.[2] Incubate at 42°C for 2 hours.

  • Dephosphorylation: Add 2 µL Ammonium Bicarbonate (100 mM, pH 8.0) + 0.5 Units BAP. Incubate at 37°C for 1 hour.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

  • QC: Spike with stable isotope-labeled internal standard (

    
    -m5C or similar) prior to injection.
    
LC-MS/MS Acquisition Parameters

System: UHPLC coupled to Triple Quadrupole (QQQ).

Chromatography (Reverse Phase C18):

  • Column: High-strength silica C18 (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Hold for polar nucleosides)

    • 2-10 min: 0%

      
       15% B (Separation of isomers)
      
    • 10-12 min: 95% B (Wash)

Mass Spectrometry (Source Parameters):

  • Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • Nebulizer: 35 psi.

MRM Transition Table

Program these transitions into the acquisition method.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Purpose
m4C 258.1126.15015Quantifier
m4C 258.1109.15035Qualifier (High Noise)
C (Cytidine) 244.1112.12010Normalization
m5C (Isobar) 258.1126.15015Interference Check

Part 4: Data Visualization & Logic Flow

The following diagram details the logical flow of the experiment, emphasizing the "Self-Validating" loop where retention time confirms the specific isomer identity.

WorkflowLogic Sample Purified RNA Sample Digest Enzymatic Hydrolysis (Nuc P1 + BAP) Sample->Digest LC UHPLC Separation (C18 Column) Digest->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Peak at m/z 258 -> 126? MS->Decision RT_Check Check Retention Time (RT) Decision->RT_Check Yes Result_m5C ID: 5-methylcytidine (Early Elution) RT_Check->Result_m5C RT matches Std A Result_m4C ID: N4-methylcytidine (Late Elution) RT_Check->Result_m4C RT matches Std B

Figure 2: Decision logic for distinguishing m4C from isobaric interferences.

References

  • Dedon, P. C., & Begley, T. J. (2014). A system of RNA modifications and structural biology.[3][4] Nucleic Acids Research. Link

  • Limbach, P. A., et al. (2013). Mass Spectrometry of Nucleosides and Nucleotides. Mass Spectrometry Reviews. Link

  • MODOMICS Database. A database of RNA modification pathways. Link

  • Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope dilution mass spectrometry. Chemical Communications.[5] Link

  • Cai, W. M., et al. (2015). Quantitative analysis of modified nucleosides in tRNA by LC-MS/MS. Methods in Enzymology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N(4)-Methylcytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N(4)-methylcytidine (m4C) phosphoramidites. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleoside into their oligonucleotide synthesis workflows. Here, we address common challenges related to the stability and storage of m4C phosphoramidites, providing in-depth, experience-driven solutions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during the handling and use of N(4)-methylcytidine phosphoramidites.

Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis

A frequent challenge encountered is a lower-than-expected coupling efficiency for the m4C amidite, leading to a decreased yield of the full-length oligonucleotide product.

Potential Causes and Solutions:

  • Phosphoramidite Degradation:

    • Cause: The primary culprit for reduced coupling efficiency is the degradation of the phosphoramidite, often due to exposure to moisture or oxidation.[1][2] The trivalent phosphorus atom in the phosphoramidite is highly susceptible to hydrolysis, which converts the active amidite into an unreactive H-phosphonate or phosphodiester.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all solvents, particularly acetonitrile, are of anhydrous grade (water content <30 ppm).[2] Consider storing acetonitrile over freshly activated molecular sieves.

      • Inert Gas Atmosphere: Handle the solid phosphoramidite and its solutions under a dry, inert atmosphere such as argon or nitrogen.

      • Fresh Solutions: Prepare phosphoramidite solutions immediately before use. Their stability in solution is limited.[2]

  • Suboptimal Activator Choice:

    • Cause: Standard activators like 1H-Tetrazole may not be sufficiently potent to drive the coupling reaction to completion, especially with modified or sterically hindered phosphoramidites.[2][3]

    • Solution:

      • Utilize a Stronger Activator: Employ a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BMT) to enhance coupling kinetics.

      • Optimize Activator Concentration: Ensure the activator concentration is appropriate for the synthesis scale and protocol.

  • Increased Steric Hindrance:

    • Cause: The methyl group on the exocyclic amine of N(4)-methylcytidine can present steric challenges during the coupling reaction.[4] This is further compounded by the 2'-hydroxyl protecting group (e.g., TBDMS) in RNA synthesis.[2][]

    • Solution:

      • Extended Coupling Time: Increase the coupling time for the m4C phosphoramidite to allow the reaction to proceed to completion. A 15-minute coupling time has been recommended for this modification.[4]

      • Solvent Optimization: For m4C phosphoramidites, using a 1:1 (v/v) mixture of anhydrous acetonitrile and dichloromethane as the diluent can be beneficial.[4]

G

Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis

The presence of extraneous peaks in the analytical data of the purified oligonucleotide can indicate side reactions or impurities stemming from the m4C phosphoramidite.

Potential Causes and Solutions:

  • P(V) Impurities:

    • Cause: Oxidation of the phosphoramidite to its P(V) state prior to coupling results in an unreactive species that can contaminate the final product.

    • Solution:

      • Proper Storage: Store the solid phosphoramidite at the recommended low temperature and under an inert atmosphere to minimize oxidation.

      • Quality Control: If possible, perform a ³¹P NMR analysis on the phosphoramidite solution before use to check for the presence of P(V) species.

  • N-Acyl Protecting Group Considerations:

    • Cause: While N(4)-acetyl protection is common for m4C, incomplete removal during deprotection or side reactions can occur.[4] For instance, with N-benzoyl protected cytidines, transamination can be an issue when using methylamine in deprotection, leading to N(4)-methylated byproducts.[6]

    • Solution:

      • Deprotection Compatibility: Ensure your deprotection conditions are compatible with the N-acyl protecting group on the m4C. N(4)-acetyl-protected m4C is generally compatible with standard AMA (ammonium hydroxide/methylamine) deprotection.[4]

      • Follow Recommended Protocols: Adhere to the manufacturer's recommended deprotection times and temperatures to ensure complete and clean removal of all protecting groups.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of N(4)-methylcytidine phosphoramidites.

Q1: What are the optimal storage conditions for N(4)-methylcytidine phosphoramidites?

A: To ensure long-term stability, solid N(4)-methylcytidine phosphoramidites should be stored at -20°C in a desiccated, airtight container under an inert atmosphere (argon or nitrogen). This minimizes exposure to moisture and oxygen, the primary drivers of degradation.

Q2: How should I handle the phosphoramidite upon receiving it and before use?

A: Before opening the vial, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would lead to rapid hydrolysis. All subsequent handling should be performed in a glove box or under a steady stream of dry, inert gas.

Q3: What is the recommended procedure for dissolving the phosphoramidite?

A: Use only anhydrous acetonitrile (or a recommended mixture with dichloromethane) to dissolve the phosphoramidite to the desired concentration.[4] The dissolution should be done under an inert atmosphere. Gently swirl the vial to ensure complete dissolution. It is crucial to use the solution as soon as possible after preparation.

Q4: Can I store unused phosphoramidite solutions?

A: While not ideal, if you must store a solution, it should be for a very short period (no more than a few days) at -20°C in a tightly sealed, anhydrous-rated container, with the headspace filled with an inert gas. However, for optimal performance, always use freshly prepared solutions.[2]

Summary of Key Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature -20°CSlows down degradation kinetics.
Atmosphere Dry, Inert Gas (Argon/Nitrogen)Prevents hydrolysis and oxidation.
Container Airtight, DesiccatedExcludes ambient moisture.
Pre-use Equilibration Allow vial to reach room temp.Prevents moisture condensation.
Solvent for Dissolution Anhydrous Acetonitrile (<30 ppm H₂O)Minimizes hydrolysis of the phosphoramidite.
Solution Stability Limited; use freshly preparedEnsures maximum reactivity during synthesis.[2]

G

References

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols, 1, e248. [Link]

  • Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153, 285–291. [Link]

  • Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285-291. [Link]

  • Glen Research. (2023). New Product: N4-Methyl-C-CE Phosphoramidite. Glen Report, 37.2. [Link]

  • Twist Bioscience. (2019). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Request PDF. Efficient Synthesis of N4Methyl and N4-Hydroxycytidine Phosphoramidites. [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. Current Protocols, 1(9), e248. [Link]

  • Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

  • The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. [Link]

  • Semantic Scholar. The Degradation of dG Phosphoramidites in Solution. [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1992). Phosphoramidite coupling to oligonucleotides bearing unprotected internucleosidic phosphate moieties. Nucleic Acids Research, 20(8), 1879–1882. [Link]

  • ResearchGate. ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

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Reducing off-target effects in CRISPR-based m4C editing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in CRISPR-based m4C editing?

A1: Off-target effects in CRISPR-based m4C editing can arise from two main components of the system: the guide RNA (gRNA) and the fused methyltransferase enzyme. The gRNA can direct the catalytically inactive Cas9 (dCas9) protein to bind to unintended genomic locations that have high sequence similarity to the target site.[1] Additionally, the overexpressed methyltransferase domain itself can exhibit nonspecific activity, leading to methylation at sites independent of dCas9 binding.[2]

Q2: How can I computationally predict potential off-target sites for my gRNA?

A2: Several bioinformatics tools are available to predict potential off-target sites. These tools work by searching the genome for sequences similar to your gRNA, often allowing for a specified number of mismatches.[3][4] It's crucial to use up-to-date and well-regarded tools that consider factors beyond simple sequence homology, such as the position of mismatches and the PAM sequence.[5][6] Some advanced tools even incorporate machine learning algorithms trained on large experimental datasets to improve prediction accuracy.[3][7][8][9]

Q3: What is the difference between sgRNA-dependent and sgRNA-independent off-target editing?

A3: SgRNA-dependent off-target editing occurs when the dCas9-methyltransferase complex is guided to an unintended genomic locus due to the sgRNA binding to a sequence with high homology to the intended target.[1] In contrast, sgRNA-independent off-target editing is caused by the inherent enzymatic activity of the overexpressed methyltransferase, which can methylate accessible DNA sites without being directed by the dCas9-sgRNA complex.[1]

Q4: Are there high-fidelity versions of m4C editors available?

A4: While the development of high-fidelity cytosine (CBE) and adenine (ABE) base editors is well-documented, with engineered Cas9 variants and modified deaminases to reduce off-target effects[10][11][12], the field of m4C editing is still evolving. The principles of protein engineering, such as modifying the Cas9 protein to weaken its interaction with off-target DNA or engineering the methyltransferase for increased specificity, are applicable and represent an active area of research for developing high-fidelity m4C editors.[13]

Q5: How can I experimentally validate the off-target effects of my m4C editor?

A5: The gold standard for genome-wide, unbiased detection of methylation changes is whole-genome bisulfite sequencing (WGBS).[14][15] This method allows for the identification of all methylated cytosines across the genome, enabling a direct comparison between edited and control cells to pinpoint off-target methylation events. For a more targeted approach, you can perform targeted bisulfite sequencing on computationally predicted off-target sites.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your CRISPR-based m4C editing experiments and provides actionable solutions.

Issue 1: High levels of genome-wide off-target methylation observed via WGBS.

Potential Cause & Explanation: This often points to sgRNA-independent off-target activity, where the overexpressed methyltransferase enzyme is acting promiscuously. The concentration and duration of the editor's expression can significantly influence this effect.[2]

Solutions:

  • Optimize Delivery and Dosage:

    • Titrate the amount of editor plasmid or virus: Use the lowest effective concentration of the m4C editor to minimize excess unbound methyltransferase.

    • Use transient delivery methods: Whenever possible, deliver the editor as an RNA molecule or a ribonucleoprotein (RNP) complex instead of a plasmid.[13][17] RNA and RNPs are degraded more quickly by the cell, limiting the time window for off-target activity.[13][17]

    • Employ inducible expression systems: Utilize systems that allow for controlled, timed expression of the m4C editor, enabling you to turn off expression once on-target editing has occurred.

  • Engineer the Methyltransferase:

    • If you have the molecular biology expertise, consider introducing mutations into the methyltransferase domain that reduce its catalytic activity without completely abolishing it. This can create a better balance between on-target and off-target methylation.[2]

Issue 2: Methylation detected at computationally predicted off-target sites with high sequence homology.

Potential Cause & Explanation: This is a classic case of sgRNA-dependent off-target editing. The specificity of the gRNA is paramount in guiding the dCas9-methyltransferase complex to the correct locus.

Solutions:

  • Rigorous gRNA Design:

    • Utilize multiple prediction tools: Don't rely on a single algorithm. Cross-reference the results from several reputable off-target prediction tools.[3][18]

    • Prioritize gRNAs with fewer predicted off-targets: Choose gRNA candidates with the lowest number of potential off-target sites, especially those with mismatches in the seed region (the 8-12 nucleotides closest to the PAM).[4][5]

    • Consider gRNA modifications: Truncating the gRNA by a few nucleotides at the 5' end or introducing chemical modifications can enhance specificity.[19][20]

  • Employ High-Fidelity Cas9 Variants:

    • Incorporate engineered Cas9 variants like eSpCas9 or SpCas9-HF1 into your editor construct.[13][21] These variants have been designed to have reduced binding affinity for mismatched DNA sequences, thereby decreasing the likelihood of binding to off-target sites.

Issue 3: Low on-target editing efficiency, tempting you to increase the editor concentration.

Potential Cause & Explanation: Low efficiency can be due to several factors, including suboptimal gRNA design, poor expression or nuclear localization of the editor, or the chromatin state of the target locus. Simply increasing the editor concentration is likely to exacerbate off-target effects.

Solutions:

  • Optimize the Editor Construct:

    • Codon optimization: Ensure the coding sequence of your dCas9-methyltransferase fusion is optimized for the expression system you are using (e.g., human or mouse cells).[22][23][24][25]

    • Enhance nuclear localization: Incorporate additional nuclear localization signals (NLS) to ensure the editor is efficiently transported to the nucleus where it can access the DNA.[23][25]

  • Screen Multiple gRNAs:

    • It is essential to test several gRNAs for your target locus to identify the one that provides the highest on-target efficiency.

  • Assess Chromatin Accessibility:

    • The target site may be in a heterochromatic region that is inaccessible to the editor. You can use techniques like ATAC-seq to assess the chromatin state of your target locus. If the region is closed, you may need to choose a different target site.

Experimental Protocols & Data Presentation

Workflow for Minimizing and Validating Off-Target m4C Editing

The following diagram outlines a systematic approach to designing and validating your m4C editing experiments to minimize off-target effects.

Workflow for Minimizing Off-Target m4C Editing cluster_design Phase 1: Design & Optimization cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation gRNA Design gRNA Design Editor Selection Editor Selection gRNA Design->Editor Selection Input Delivery Method Delivery Method Editor Selection->Delivery Method Input Cell Transfection/Transduction Cell Transfection/Transduction Delivery Method->Cell Transfection/Transduction Genomic DNA Extraction Genomic DNA Extraction Cell Transfection/Transduction->Genomic DNA Extraction Targeted BS Targeted Bisulfite Seq (Predicted Off-Targets) Genomic DNA Extraction->Targeted BS Validate High-Risk Sites WGBS Whole-Genome Bisulfite Sequencing Genomic DNA Extraction->WGBS Unbiased Genome-wide Screen Data Analysis Data Analysis Targeted BS->Data Analysis WGBS->Data Analysis Data Analysis->gRNA Design Iterate/ Re-design

Caption: A systematic workflow for designing, executing, and validating CRISPR-based m4C editing experiments with a focus on minimizing off-target effects.

Table 1: Comparison of Strategies to Reduce Off-Target Effects
StrategyPrimary MechanismKey AdvantagesKey Disadvantages
Optimized gRNA Design Increases specificity of dCas9 bindingCost-effective, implemented at the design stagePrediction is not always perfect; may not eliminate all off-targets
High-Fidelity Cas9 Variants Reduces non-specific DNA binding of dCas9Significantly reduces sgRNA-dependent off-targetsMay have slightly lower on-target activity in some cases
Titration of Editor Dose Minimizes excess, unbound methyltransferaseSimple to implementRequires careful optimization for each cell type and target
Transient Delivery (RNP/RNA) Limits the temporal window for editing activityReduces both sgRNA-dependent and -independent off-targetsMay be less efficient for hard-to-transfect cells; more expensive than plasmids
Engineered Methyltransferases Reduces the intrinsic catalytic activity of the enzymeDirectly addresses sgRNA-independent off-targetsRequires significant protein engineering expertise
Protocol: Targeted Bisulfite Sequencing for Off-Target Validation

This protocol provides a streamlined method for assessing methylation changes at specific, computationally predicted off-target loci.

1. Genomic DNA Extraction:

  • Isolate high-quality genomic DNA from both your experimental (m4C edited) and control cells using a standard kit.

  • Quantify the DNA and assess its purity (A260/280 ratio of ~1.8).

2. Bisulfite Conversion:

  • Use a commercial bisulfite conversion kit for efficient and complete conversion of unmethylated cytosines to uracils. These kits also help to minimize DNA degradation, which can be a problem with bisulfite treatment.[26]

  • Follow the manufacturer's instructions carefully. It is recommended to start with at least 200 ng of genomic DNA.

3. Primer Design for Converted DNA:

  • Design PCR primers specific to the bisulfite-converted sequence of your predicted off-target regions.

  • Primers should be designed to flank the region of interest and should not contain CpG dinucleotides.[27]

  • Use online tools like MethPrimer to aid in primer design.[27]

4. Two-Step PCR Amplification:

  • PCR #1 (Target Enrichment): Amplify the target regions from the bisulfite-converted DNA using your designed primers.[16] This step enriches for your specific loci of interest.

  • PCR #2 (Indexing): Use the products from PCR #1 as a template for a second round of PCR to add sequencing adapters and barcodes for multiplexing.

5. Library Pooling and Sequencing:

  • Purify the indexed PCR products.

  • Quantify the libraries and pool them in equimolar amounts.

  • Perform next-generation sequencing on an appropriate platform (e.g., Illumina MiSeq).

6. Data Analysis:

  • After sequencing, trim adapters and filter for high-quality reads.

  • Align the reads to an in silico bisulfite-converted reference genome.

  • Use software designed for methylation analysis (e.g., Bismark) to determine the methylation status of each CpG site within your target amplicons.

  • Compare the methylation levels between your edited and control samples to identify any significant off-target methylation.

References

  • Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methyl
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Designing for Precision: How to Reduce CRISPR Off-Target Effects. CD Genomics.
  • Targeted DNA methylation in human cells using engineered dCas9-methyltransferases.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Bio-protocol.
  • How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
  • High Fidelity Gene Correction via Emerging Editing Technologies: Beyond Conventional Methods. Walsh Medical Media.
  • Increasing Specificity of Targeted DNA Methylation Editing by Non-Enzymatic CRISPR/dCas9-Based Steric Hindrance. MDPI.
  • Minimization of gene editing off-target effects by tissue restriction of expression. bioRxiv.
  • Optimized base editors enable efficient editing in cells, organoids and mice. PubMed.
  • High-fidelity base editor with no detectable genome-wide off-target effects. bioRxiv.
  • Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases. Harvard DASH.
  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. Huang.
  • Off-target methylation of GAPDH promoter by dCas9 methyltransferases and gRNAs.
  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
  • CRISPR Guide RNA Design Guidelines for Efficient Genome Editing. KIT.
  • Deep learning predicts CRISPR off-target effects. CRISPR Medicine News.
  • Targeted Bisulfite Sequencing. Protocol.io.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC.
  • Methylation Analysis by Bisulfite Sequencing: Chemistry, Products and Protocols. Thermo Fisher Scientific.
  • Development of a high-fidelity Cas9-dependent adenine base editor (ABE) system for genome editing with high-fidelity Cas9 variants. PMC.
  • Bisulfite sequencing in DNA methyl
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PubMed.
  • High-Fidelity Cytosine Base Editing in a GC-Rich Corynebacterium glutamicum with Reduced DNA Off-Target Editing Effects. PubMed.
  • Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells. PMC.
  • Optimized base editors enable efficient editing in cells, organoids and mice. PMC.
  • a CRISPR guide RNA design and off-target searching tool for user-defined protospacer adjacent motif.
  • Target-Stabilized Base Editors Enable Robust High-Fidelity RNA Editing.
  • Off-Target Effects of Single-Base Editors and Predictive Tools. CD Genomics.
  • Optimizing base editors for improved efficiency and expanded editing scope in rice. NIH.
  • Optimized base editors enable efficient editing in cells, organoids and mice.
  • Truncated guide RNAs Protect Off-Target Sites from CRISPR-Cas9 Editing. CRISPR Medicine News.
  • Base Editing's Advantages When Combined with Non-Viral Delivery Methods. YouTube.
  • Analysis of DNA Methyl
  • CRISPR Off-Target Valid
  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies.

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Technical Support Center: Normalization Protocols for N(4)-methylcytidine (4mC) MeRIP-seq

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 2023 Audience: Bioinformaticians, Wet-lab Scientists, Drug Development Leads

Executive Summary: The 4mC Challenge

Unlike N6-methyladenosine (m6A), which has well-defined motifs (DRACH) and established pipelines, N(4)-methylcytidine (4mC) in RNA is an emerging field with unique normalization challenges. 4mC is abundant in bacterial DNA but rarer in eukaryotic RNA (primarily tRNA/rRNA, with debated mRNA presence).

The Critical Risk: Standard m6A pipelines will fail or produce artifacts if applied blindly to 4mC data due to:

  • DNA Contamination: 4mC is a dominant DNA modification in prokaryotes. Trace DNA contamination leads to massive false-positive "peaks" in RNA-seq data.

  • GC-Bias: 4mC antibodies often exhibit high non-specific binding in GC-rich regions, mimicking methylation peaks.

  • Lack of Consensus Motif: You cannot filter by "DRACH".

This guide defines the Input-Corrected Spike-in workflow, the only self-validating method to normalize 4mC MeRIP-seq data accurately.

Module 1: Experimental Design & Spike-in Normalization (Pre-Sequencing)

Objective: Establish a physical baseline for normalization before data generation.

The "Input" Control is Non-Negotiable

In MeRIP-seq, the "Input" (fragmented RNA before immunoprecipitation) is not just a background control; it is the denominator in your quantification equation.



Why: If a gene is highly expressed, it will yield more reads in the IP sample even if methylation is low. Without Input subtraction, you are measuring expression, not methylation.

The Spike-in Strategy (Gold Standard)

Because global methylation levels can change (e.g., upon drug treatment), standard library size normalization (RPM/CPM) is insufficient. You must use synthetic spike-ins .

Protocol:

  • Synthesize Controls:

    • Spike-in A (Methylated): Synthetic RNA oligo containing 4mC at known positions.

    • Spike-in B (Unmethylated): Identical sequence with unmodified Cytosine.

  • Mixture: Create a mix of A and B (e.g., 1:10 ratio) to mimic low-abundance biological methylation.

  • Addition: Add this mixture to your total RNA sample prior to fragmentation and IP.

Self-Validation Check:

  • Post-Sequencing: Calculate the enrichment factor of Spike-in A vs. Spike-in B.

  • Pass Criteria: Spike-in A must show >50x enrichment over Spike-in B in the IP dataset. If not, the IP failed, and normalization is impossible.

Module 2: Bioinformatic Normalization Workflow

Objective: Remove technical artifacts (GC bias, PCR bias) to reveal biological signal.

The Normalization Pipeline (Graphviz)

MeRIP_Normalization Raw_IP Raw IP Reads QC_Trim QC & Trimming (Remove Adapters) Raw_IP->QC_Trim Raw_Input Raw Input Reads Raw_Input->QC_Trim Align Alignment (STAR/HISAT2) QC_Trim->Align Remove_DNA CRITICAL: Filter Multi-mappers & DNA Contaminants Align->Remove_DNA BAM Files Peak_Call Peak Calling (exomePeak2 / MACS2) Remove_DNA->Peak_Call GC_Correct GC Content Correction Peak_Call->GC_Correct Raw Peaks Diff_Meth Differential Methylation Analysis GC_Correct->Diff_Meth Normalized Peaks Input_Logic Input serves as background model Input_Logic->Peak_Call

Figure 1: The 4mC MeRIP-seq normalization workflow emphasizing the removal of DNA contaminants and GC correction prior to differential analysis.

Recommended Tools & Settings

For 4mC, we recommend exomePeak2 or TRESS over standard MACS2, as they model the Input/IP relationship more rigorously.

StepTool4mC-Specific Parameter Adjustment
Alignment STAR / HISAT2outFilterMultimapNmax 1 (Discard multi-mappers to reduce rRNA/tRNA confusion if focusing on mRNA).
Peak Calling exomePeak2 motif_based = FALSE (Do NOT use default m6A motif). genome = "hg38" (Required for GC correction).
GC Correction cqn / exomePeak2Enable GC correction. 4mC antibodies bind non-specifically to GC-rich promoters.
Motif Discovery HOMER / MEMERun de novo on called peaks to validate 4mC specificity.
Calculating the Normalization Factor

If using Spike-ins, calculate the size factor (


) for sample 

:


Apply this factor to your IP library size in tools like DESeq2 or exomePeak2.

Module 3: Troubleshooting & FAQs

Common Artifacts & Solutions

Q1: I see peaks covering the entire gene body or very broad peaks (>1kb). Is this real?

  • Diagnosis: Likely DNA Contamination . 4mC is prevalent in bacterial DNA. If your RNA prep had trace genomic DNA, the antibody will pull it down efficiently.

  • Solution: Perform strict DNase treatment twice before library prep. Check alignment stats: if a high % of reads map to intergenic regions, it is DNA contamination.

Q2: My "peaks" align perfectly with GC-rich regions (CpG islands).

  • Diagnosis: GC Bias / Non-specific Binding . The antibody is sticking to GC-rich secondary structures, not 4mC.

  • Solution: Apply GC-content normalization (e.g., using the cqn R package). If the peaks disappear after GC correction, they were artifacts.

Q3: Can I use the m6A "DRACH" motif to filter my 4mC peaks?

  • Diagnosis: Incorrect Biological Assumption .

  • Solution: NO. 4mC does not follow the m6A DRACH consensus. In bacteria, it often follows CTAG or similar, but in eukaryotic RNA, the motif is structural or unknown. Run de novo motif discovery (HOMER) on your top 1000 peaks.

Decision Tree for Data Validation

Validation_Tree Start Start Validation Check_Input Check Input/IP Alignment Start->Check_Input Q_Intergenic High Intergenic Mapping? Check_Input->Q_Intergenic Fail_DNA FAIL: DNA Contamination. Re-do DNase treatment. Q_Intergenic->Fail_DNA Yes Pass_DNA Pass: Mostly Exonic/Intronic Q_Intergenic->Pass_DNA No Q_Spike Spike-in Enrichment > 50x? Pass_DNA->Q_Spike Fail_IP FAIL: IP Failed. Antibody did not bind. Q_Spike->Fail_IP No Pass_IP Pass: IP Worked Q_Spike->Pass_IP Yes Q_Motif De Novo Motif Found? Pass_IP->Q_Motif Warning_Motif WARNING: Non-specific binding. Check GC bias. Q_Motif->Warning_Motif No Success SUCCESS: Proceed to Diff. Analysis Q_Motif->Success Yes

Figure 2: Troubleshooting logic to validate 4mC MeRIP-seq data integrity.

References

  • Dominissini, D., et al. (2012). "Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq." Nature. Link (Foundational MeRIP-seq methodology).

  • Meng, J., et al. (2014). "Exome-based analysis for RNA epigenome sequencing data." Bioinformatics. Link (Source of exomePeak).

  • Wei, Z., et al. (2021). "exomePeak2: unbiased peak detection and differential analysis for MeRIP-seq." Bioconductor. Link (Current gold standard tool handling GC bias).

  • Guo, Z., et al. (2021). "TRESS: a robust statistical framework for detecting differential RNA methylation from MeRIP-seq data." Bioinformatics. Link (Alternative statistical model).

  • Hansen, K.D., et al. (2012). "Removing technical variability in RNA-seq data using conditional quantile normalization."[1] Biostatistics. Link (Methodology for GC correction).

  • Ayadi, L., et al. (2019). "RNA cytosine methylation and methyltransferases in bacteria." Genes. Link (Context on 4mC biology and DNA/RNA overlap).

Sources

Validation & Comparative

N(4)-methylcytidine (m4C) vs. 5-methylcytosine (m5C): Functional Differences in Gene Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epitranscriptomic Identity Crisis

For decades, 5-methylcytosine (m5C) has been the "fifth base" of the genome, a dominant regulator of transcriptional silencing and mRNA stability. However, N(4)-methylcytidine (m4C)—long considered primarily a bacterial restriction-modification marker—has emerged as a distinct and functional modification in eukaryotic RNA, particularly in mitochondrial regulation.

The Critical Challenge: Chemically, m4C and m5C are isomers. In standard bisulfite sequencing (the gold standard for methylation profiling), m4C exhibits resistance to deamination similar to m5C . This leads to false-positive m5C calls in transcriptomic maps.

This guide dissects the structural, enzymatic, and functional divergences of these two marks and provides the experimental protocols required to distinguish them.

Structural & Chemical Basis

The functional divergence begins with the position of the methyl group on the cytosine ring. This structural nuance dictates their Watson-Crick base-pairing fidelity and their interaction with "Reader" proteins.

Feature5-methylcytosine (m5C) N(4)-methylcytidine (m4C)
Methyl Position Carbon-5 (C5) of the pyrimidine ring.[1][2][3]Nitrogen-4 (N4) of the exocyclic amine.
Base Pairing Strong C-G pairing. The methyl group projects into the major groove, generally enhancing helix stability (DNA) or affecting secondary structure (RNA).Retained C-G pairing. Unlike dimethylation (m4,4C), monomethylation (m4C) retains H-bonding potential but alters the major groove profile, impacting polymerase fidelity.
Chemical Stability Highly stable.Susceptible to oxidative demethylation; thermodynamically distinct.
Bisulfite Behavior Resistant. Remains Cytosine (C).[2][4][5]Resistant/Partially Resistant. Often reads as Cytosine (C), mimicking m5C.
Visualization: The Isomer Divergence

ChemicalStructure Cytosine Cytosine Base m5C 5-methylcytosine (m5C) (Methyl on Ring Carbon 5) Cytosine->m5C DNMTs / NSUNs m4C N(4)-methylcytidine (m4C) (Methyl on Exocyclic Nitrogen 4) Cytosine->m4C METTL15 (Mito) / Bacterial MTases Output_m5C Transcriptional Silencing (DNA) mRNA Stability (RNA) m5C->Output_m5C Output_m4C Mitoribosome Assembly Translation Fidelity m4C->Output_m4C

Figure 1: Divergent enzymatic pathways lead to structurally distinct isomers with overlapping detection signatures but unique biological functions.

Enzymatic Machinery: Writers, Readers, and Erasers[2]

Understanding the enzymes is the first step in designing perturbation experiments (knockdown/overexpression) to validate function.

The m5C Machinery (Nuclear Dominant)
  • Writers (DNA): DNMT1, DNMT3A/B (maintain and establish methylation).

  • Writers (RNA): NSUN2 (mRNA/tRNA), NSUN6 , and DNMT2 (tRNA).

  • Readers: ALYREF (nuclear export), YBX1 (mRNA stability).

  • Erasers: TET family enzymes (oxidize m5C to hmC/fC/caC).[4][5][6]

The m4C Machinery (Mitochondrial/Bacterial Dominant)
  • Writers (Eukaryotic RNA): METTL15 is the primary human m4C methyltransferase.[7] It specifically targets position C839 in mitochondrial 12S rRNA.[7]

  • Writers (Prokaryotic DNA): M.SssI analogs and Restriction-Modification (R-M) system methyltransferases.

  • Readers: Structural components of the mitochondrial small ribosomal subunit (mt-SSU).

  • Erasers: Less defined in eukaryotes; potentially ALKBH family homologs (oxidative demethylation).

Detection Methodologies: The Performance Matrix

This is the most critical section for experimental design. Standard methods fail to distinguish these marks.[4][5][8][9][10]

Methodm5C Detection m4C Detection Differentiation Capability
Bisulfite Seq (BS-seq) Positive (Reads as C)False Positive (Reads as C)None. Indistinguishable.
4mC-TAB-seq Negative (Reads as T)*Positive (Reads as C)High. Uses Tet-assisted oxidation to convert m5C to 5caC (which deaminates to T), leaving m4C as C.
LC-MS/MS Mass: 111.05 Da shiftMass: 111.05 Da shiftHigh. Differentiated by retention time and fragmentation patterns.
Nanopore (Direct RNA) Distinct Current SignalDistinct Current SignalHigh. Raw signal traces differ significantly between N4 and C5 methylation.

*In 4mC-TAB-seq, m5C is oxidized to 5caC, which behaves like unmethylated C in bisulfite treatment (converts to U -> T).[1]

Workflow: Distinguishing m4C from m5C

DetectionWorkflow Sample Input RNA/DNA Sample Bisulfite Standard Bisulfite Treatment Sample->Bisulfite TAB Tet-Assisted (TAB) Treatment (Oxidizes m5C -> 5caC) Sample->TAB BS_Result Sequencing Output: Both m5C and m4C read as 'C' Bisulfite->BS_Result TAB_Step2 Bisulfite Treatment TAB->TAB_Step2 Comparison Compare Datasets: Sites 'C' in TAB = m4C Sites 'C' in BS but 'T' in TAB = m5C BS_Result->Comparison TAB_Result Sequencing Output: m5C reads as 'T' m4C reads as 'C' TAB_Step2->TAB_Result TAB_Result->Comparison

Figure 2: The 4mC-TAB-seq subtraction workflow is the only sequencing-based method to resolve m4C from m5C without mass spectrometry.

Functional Impact on Gene Regulation

5-methylcytosine (m5C): The Regulator[2][11]
  • Mechanism: m5C recruits reader proteins (ALYREF) to facilitate mRNA export from the nucleus to the cytoplasm. In the cytoplasm, YBX1 binding prevents degradation.

  • Outcome: Generally correlates with increased mRNA stability and translational upregulation in oncogenes (e.g., HDGF in bladder cancer).

  • DNA Context: In promoter regions (CpG islands), m5C is the hallmark of transcriptional silencing .

N(4)-methylcytidine (m4C): The Architect
  • Mechanism: In humans, METTL15-mediated m4C methylation of 12S rRNA (C839) is structural.[7] It stabilizes the folding of the mitochondrial small subunit.

  • Outcome: Essential for mitoribosome biogenesis .[7] Depletion of METTL15 (and thus m4C) leads to impaired mitochondrial protein synthesis, reducing OXPHOS capacity.[7]

  • Coding Fidelity: In mRNA (rare but present), m4C can alter reverse transcription fidelity, potentially acting as a checkpoint for translation efficiency, though this is less characterized than m5C.

Experimental Protocol: Validated Differentiation Workflow

Objective: Confirm the presence of m4C in a candidate RNA species (e.g., mitochondrial rRNA) and distinguish it from m5C.

Phase 1: LC-MS/MS Quantification (The "Ground Truth")

Use this to verify the global presence of m4C before sequencing.

  • Digestion: Incubate 1-5 µg of purified RNA with Nuclease P1 (2U) and Snake Venom Phosphodiesterase (0.02U) at 37°C for 4 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (CIP) and incubate for 1 hour.

  • Filtration: Pass mixture through a 10kDa MWCO spin filter to remove enzymes.

  • Separation: Inject onto a C18 reverse-phase HPLC column coupled to a triple-quadrupole mass spectrometer.

  • Validation: Monitor MRM transitions:

    • m5C: m/z 258.1

      
       126.1
      
    • m4C: m/z 258.1

      
       112.1 (Distinct fragmentation pattern due to methyl position).
      
Phase 2: 4mC-TAB-seq (The Mapping)

Use this to locate the modification.

  • Glucosylation: Treat genomic DNA/cDNA with

    
    -GT to protect any 5hmC (optional control).
    
  • Tet Oxidation: Incubate with recombinant Tet1 protein.

    • Reaction: Converts m5C

      
       5caC.[4]
      
    • Note: m4C is not a substrate for Tet1 and remains m4C.

  • Bisulfite Conversion: Treat with sodium bisulfite (e.g., EZ DNA Methylation-Gold Kit).

    • 5caC

      
       Uracil (Reads as T).[4]
      
    • m4C

      
       Resistant (Reads as C).[6]
      
  • Library Prep & Sequencing: Standard Illumina library prep.

  • Bioinformatics: Align reads. Loci retaining 'C' status are high-confidence m4C candidates.

References

  • METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA. Nucleic Acids Research, 2019.[7] Link

    • Key Finding: Identifies METTL15 as the primary writer for eukaryotic m4C and establishes its role in mitochondrial ribosome assembly.[7]

  • Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite-sequencing. Nucleic Acids Research, 2015.[1] Link

    • Key Finding: Establishes the 4mC-TAB-seq protocol to distinguish m4C from m5C based on Tet-mediated oxid
  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) modified RNA. Nucleic Acids Research, 2020.[11] Link

    • Key Finding: Analysis of m4C base-pairing fidelity and its impact on reverse transcription and transl
  • The Proteins of mRNA Modification: Writers, Readers, and Erasers. Annual Review of Biochemistry, 2023.[12] Link[12]

    • Key Finding: Comprehensive review of the m5C machinery (NSUN2/ALYREF)

Sources

A Comparative Guide for Researchers: N(4)-methylcytidine (m4C) vs. 5-methylcytosine (5mC) in Gene Silencing

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of gene regulation, chemical modifications to nucleic acids serve as a critical layer of control, fine-tuning the expression of the genetic code without altering the sequence itself. For decades, 5-methylcytosine (5mC) in DNA has been the quintessential epigenetic mark associated with stable gene silencing.[1][2] However, the burgeoning field of epitranscriptomics has unveiled a parallel world of RNA modifications, bringing N(4)-methylcytidine (m4C) into the spotlight as a significant regulator of post-transcriptional processes. This guide offers an in-depth, comparative analysis of the roles of m4C and 5mC in gene silencing, tailored for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms, the experimental methodologies to detect them, and the functional consequences of their presence.

Part 1: 5-methylcytosine (5mC): The Gatekeeper of the Genome

5-methylcytosine is the most extensively studied epigenetic modification in mammals, primarily occurring at CpG dinucleotides.[1][3] Its presence, particularly in promoter regions and CpG islands, is strongly correlated with transcriptional repression and the establishment of long-term gene silencing.[1][4] This process is fundamental to numerous biological phenomena, including genomic imprinting, X-chromosome inactivation, and the suppression of transposable elements.[1][5]

Mechanism of 5mC-Mediated Gene Silencing

The silencing effect of 5mC is executed through a two-pronged approach that ultimately leads to a condensed and transcriptionally inaccessible chromatin state:

  • Inhibition of Transcription Factor Binding: The addition of a methyl group to the fifth carbon of cytosine protrudes into the major groove of the DNA helix. This can physically impede the binding of specific transcription factors to their recognition sequences, thereby preventing the initiation of transcription.[1]

  • Recruitment of Repressive Protein Complexes: 5mC acts as a high-affinity binding site for a class of proteins known as Methyl-CpG Binding Domain (MBD) proteins.[1] Upon binding, these MBD proteins recruit larger corepressor complexes, which often include histone deacetylases (HDACs) and histone methyltransferases (HMTs). This machinery remodels the local chromatin environment, leading to a more compact, heterochromatic structure that is refractory to transcription.

The deposition of 5mC is catalyzed by DNA methyltransferases (DNMTs), while its removal is a more complex process involving the TET (Ten-Eleven Translocation) family of enzymes, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][6][7]

G_5mC_Silencing cluster_DNA DNA Level cluster_Proteins Protein Interactions cluster_Outcome Functional Outcome 5mC 5-methylcytosine (at Promoter) TF Transcription Factor 5mC->TF Inhibits Binding MBD MBD Proteins 5mC->MBD Recruits TF_Site Transcription Factor Binding Site Silencing Transcriptional Gene Silencing TF->TF_Site Binds Corepressors Corepressor Complex (HDACs, HMTs) MBD->Corepressors Recruits Corepressors->Silencing Induces Heterochromatin

Caption: The dual mechanism of 5mC-mediated transcriptional gene silencing.

Part 2: N(4)-methylcytidine (m4C): A Post-Transcriptional Regulator in RNA

N(4)-methylcytidine is a modification found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and, more recently discovered, messenger RNA (mRNA).[8][9][10] Unlike the well-defined silencing role of 5mC in DNA, the functions of m4C in mRNA are more nuanced and are an active area of investigation. Evidence suggests that m4C influences gene expression at the post-transcriptional level, affecting RNA stability, structure, and translation.

Putative Mechanisms of m4C in Gene Expression Regulation

The regulatory impact of m4C is thought to be context-dependent, influencing the fate of an RNA molecule through several potential mechanisms:

  • Altering RNA Structure and Stability: The addition of a methyl group at the N4 position of cytosine can affect local RNA secondary structure.[8] This structural alteration can, in turn, influence the accessibility of the transcript to RNA-binding proteins (RBPs) or the translational machinery, potentially impacting mRNA stability and half-life.

  • Modulating RNA-Protein Interactions: m4C can serve as a recognition signal for specific RBPs. Depending on the identity of the RBP, this interaction could lead to various outcomes, including enhanced translation, degradation, or altered subcellular localization of the mRNA.

  • Influencing Translation Efficiency: The presence of m4C within the coding sequence or untranslated regions of an mRNA may directly impact ribosome processivity.[9] Studies on bacterial ribosomes suggest that m4C near the P-site codon can play a role in decoding, implying a potential role in fine-tuning translation.[9] In some contexts, this could lead to translational repression, a form of gene silencing at the protein synthesis level.[11][12]

The enzymes responsible for installing m4C in human mRNA are still being fully characterized, though METTL15 has been identified as an m4C methyltransferase for mitochondrial 12S rRNA.[9][10]

G_m4C_Regulation cluster_RNA mRNA Level cluster_Proteins Protein Interactions cluster_Outcome Functional Outcome m4C N(4)-methylcytidine RBP RNA-Binding Protein m4C->RBP Modulates Binding Ribosome Ribosome m4C->Ribosome Affects Translation RBP_Site RNA-Binding Protein Site RBP->RBP_Site Binds Regulation Post-Transcriptional Regulation RBP->Regulation Influences Stability/ Translation Ribosome->Regulation Alters Protein Output

Caption: Potential mechanisms of m4C-mediated post-transcriptional regulation.

Part 3: Head-to-Head Comparison: 5mC vs. m4C

Feature5-methylcytosine (5mC)N(4)-methylcytidine (m4C)
Modified Molecule DNARNA
Location of Methyl Group Carbon-5 of CytosineNitrogen-4 of Cytidine
Primary Domain of Action Transcriptional ControlPost-Transcriptional Control
Core Silencing Mechanism Repression of transcription initiationModulation of mRNA stability and translation
Biological Context Stable, long-term silencing (e.g., development, cell identity)Dynamic regulation of gene expression
"Writer" Enzymes (Mammals) DNA Methyltransferases (DNMTs)Largely under investigation; METTL15 for mitochondrial rRNA[9][10]
"Eraser" Enzymes (Mammals) TET enzymes (via oxidation), followed by base excision repairLargely unknown

Part 4: Experimental Protocols for Detection and Analysis

Accurate detection and mapping are crucial for elucidating the functional roles of these modifications. The choice of methodology depends on the specific research question, required resolution, and available resources.

Protocol 1: Whole-Genome Bisulfite Sequencing (WGBS) for 5mC

Principle: This is the gold-standard method for genome-wide, single-base resolution mapping of 5mC.[13] Sodium bisulfite chemically deaminates unmethylated cytosines to uracil, while 5mC remains protected. During subsequent PCR and sequencing, uracils are read as thymines, allowing for the precise identification of methylated cytosines.[3]

Detailed Step-by-Step Methodology:

  • Genomic DNA Isolation: Extract high-quality, high-molecular-weight genomic DNA.

  • DNA Fragmentation: Shear DNA to a consistent size (e.g., 200-400 bp) using sonication or enzymatic digestion.

  • Library Preparation (Pre-Bisulfite):

    • Perform end-repair and A-tailing on fragmented DNA.

    • Ligate methylated sequencing adapters (adapters containing 5mC instead of C to protect them from bisulfite conversion).

  • Bisulfite Conversion: Treat the adapter-ligated DNA with a sodium bisulfite conversion reagent according to the manufacturer's protocol. This step is critical and requires optimization for conversion efficiency.

  • PCR Amplification: Amplify the bisulfite-converted library using a high-fidelity polymerase. The number of cycles should be minimized to avoid PCR bias.

  • Sequencing: Perform paired-end sequencing on a high-throughput platform.

  • Data Analysis:

    • Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Calculate the methylation level for each CpG site as the ratio of reads supporting methylation (C) to the total number of reads covering that site (C + T).

G_WGBS_Workflow A 1. Isolate & Fragment Genomic DNA B 2. Ligate Methylated Adapters A->B C 3. Sodium Bisulfite Treatment (Unmethylated C → U) B->C D 4. PCR Amplification (U → T) C->D E 5. High-Throughput Sequencing D->E F 6. Alignment & Methylation Calling E->F

Caption: The experimental workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Protocol 2: m4C RNA Immunoprecipitation and Sequencing (m4C-RIP-seq)

Principle: This antibody-based enrichment method is used to identify RNAs containing m4C modifications across the transcriptome. An antibody specific to m4C is used to pull down m4C-containing RNA fragments, which are then identified by high-throughput sequencing.

Detailed Step-by-Step Methodology:

  • Total RNA Isolation: Extract high-quality total RNA, ensuring the absence of RNase contamination.

  • RNA Fragmentation: Fragment the RNA into smaller pieces (e.g., ~100-150 nucleotides) using enzymatic or chemical methods to enable precise mapping of modification peaks.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with a validated m4C-specific antibody.

    • Add protein A/G magnetic beads to capture the antibody-RNA complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound RNA fragments. This step is crucial for reducing background noise.

  • Elution: Elute the enriched m4C-containing RNA fragments from the beads.

  • RNA-Seq Library Preparation: Construct a sequencing library from the eluted RNA and a corresponding input control sample (fragmented RNA that did not undergo IP).

  • Sequencing: Perform single-end or paired-end sequencing.

  • Data Analysis:

    • Align reads from both IP and input samples to the reference genome/transcriptome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched for m4C in the IP sample relative to the input control.

G_m4CRIP_Workflow A 1. Isolate & Fragment Total RNA B 2. Immunoprecipitate with m4C Antibody A->B C 3. Wash to Remove Non-specific RNA B->C D 4. Elute Enriched m4C-RNA C->D E 5. Prepare RNA-Seq Libraries (IP and Input Control) D->E F 6. High-Throughput Sequencing E->F G 7. Alignment & Peak Calling F->G

Caption: The experimental workflow for m4C RNA Immunoprecipitation Sequencing.

Conclusion and Future Directions

The comparison between 5mC and m4C highlights a fundamental principle of biological regulation: the deployment of similar chemical marks on different nucleic acid templates to achieve distinct regulatory outcomes. While 5mC serves as a robust and stable switch for transcriptional silencing at the DNA level, m4C is emerging as a dynamic and versatile modulator of post-transcriptional events at the RNA level.

For drug development professionals, this distinction is critical. Targeting the enzymes that regulate 5mC could lead to profound and long-lasting changes in cellular programming, a strategy already being explored in oncology. Conversely, targeting the epitranscriptomic machinery governing m4C might offer a more nuanced and potentially reversible approach to modulating protein expression levels. As research continues to unravel the full cast of m4C writers, readers, and erasers, we anticipate the emergence of new therapeutic avenues targeting this fascinating RNA modification.

References

  • Title: 5-methylcytosine (5mC) Source: EpiGenie URL: [Link]

  • Title: 5-Methylcytosine Source: Wikipedia URL: [Link]

  • Title: New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine Source: PMC URL: [Link]

  • Title: New Insights into 5hmC DNA Modification: Generation, Distribution and Function Source: Frontiers in Plant Science URL: [Link]

  • Title: Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond Source: PMC URL: [Link]

  • Title: 5-hydroxymethylcytosine: a stable or transient DNA modification? Source: PMC URL: [Link]

  • Title: Methylcytosine (5mC) Analysis Source: EpiGenie URL: [Link]

  • Title: 5-methylcytosine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA Source: NIH URL: [Link]

  • Title: N4-methylcytidine (m4C) Source: Modomics - A Database of RNA Modifications URL: [Link]

  • Title: 5-mC or 5-hmC? Differentiating Methyl Marks Source: Biocompare URL: [Link]

  • Title: 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer Source: PMC URL: [Link]

  • Title: m4C DNA methylation regulates biosynthesis of daptomycin in Streptomyces roseosporus L30 Source: PMC URL: [Link]

  • Title: 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation Source: MDPI URL: [Link]

  • Title: METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis Source: PubMed Central URL: [Link]

  • Title: DNA N4-Methylcytosine (4mC) Analysis, By Modification Types Source: CD BioSciences URL: [Link]

  • Title: N4-cytosine DNA methylation regulates transcription and pathogenesis in Helicobacter pylori Source: PMC URL: [Link]

  • Title: Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA Source: PubMed URL: [Link]

  • Title: N4-Cytosine DNA Methylation Is Involved in the Maintenance of Genomic Stability in Deinococcus radiodurans Source: Frontiers in Microbiology URL: [Link]

  • Title: METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis Source: PubMed URL: [Link]

  • Title: Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs Source: ResearchGate URL: [Link]

Sources

A Comparative Analysis of MeRIP-seq and Mass Spectrometry for m4C Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding field of epitranscriptomics, N4-methylcytosine (m4C) represents a high-stakes target. Unlike the abundant N6-methyladenosine (m6A), m4C is chemically unstable and historically controversial in eukaryotic RNA. Consequently, the choice between MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is not merely a choice of resolution, but of validity.

  • LC-MS/MS is the quantitative gold standard .[1] It provides absolute molar quantification and is the only method capable of definitively proving the existence of m4C in a sample, devoid of antibody artifacts. However, it sacrifices all spatial information.

  • MeRIP-seq is the localization workhorse . It maps the genomic coordinates of methylation sites.[2] However, it is semi-quantitative at best and suffers from significant false-positive rates due to antibody cross-reactivity, particularly with the chemically similar 5-methylcytosine (m5C).

The Verdict: For any study claiming the detection of m4C in a new biological context, LC-MS/MS is mandatory for validation , while MeRIP-seq is necessary for mechanistic insight.

The Biological Challenge: Why m4C is Different

N4-methylcytosine is well-characterized in bacterial DNA restriction-modification systems but remains a "rare modification" in eukaryotic RNA. Its detection is complicated by two factors:

  • Low Abundance: m4C often exists at stoichiometric ratios orders of magnitude lower than m6A or m5C.

  • Chemical Instability: m4C can deaminate to uracil or thymine analogs under harsh conditions (e.g., bisulfite treatment), making standard conversion sequencing unreliable.

Therefore, the analytical burden of proof is significantly higher for m4C than for established modifications.

Deep Dive: LC-MS/MS (The Quantitative Gold Standard)[3]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) detects the modified nucleoside directly based on its mass-to-charge ratio (


) and fragmentation pattern.[1] It does not rely on antibodies or hybridization.[1]
Core Principle

RNA is enzymatically digested into single nucleosides.[1] These are separated by liquid chromatography (usually Reverse Phase or HILIC) and ionized. The Triple Quadrupole (QQQ) mass spectrometer then filters for the specific parent ion (m4C) and its unique daughter fragment (cytosine base) in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Protocol
  • RNA Isolation: Extract total RNA or purify mRNA (PolyA selection). Critical: Remove all DNA contamination, as m4C is abundant in bacterial DNA.

  • Enzymatic Digestion:

    • Incubate RNA with Nuclease P1 (cleaves phosphodiester bonds).

    • Add Snake Venom Phosphodiesterase (cleaves remaining phosphates).

    • Add Alkaline Phosphatase (removes terminal phosphates to yield nucleosides).

  • Filtration: Pass mixture through a 10kDa molecular weight cut-off filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Inject into UHPLC system (C18 column).

    • Monitor transition:

      
       258.1 (m4C nucleoside) 
      
      
      
      112.1 (m4C base).
    • Quantification: Compare peak area against a stable isotope-labeled internal standard (SIL-IS) curve.

Workflow Visualization

MS_Workflow Sample Purified RNA Digestion Enzymatic Digestion (Nuclease P1 + SAP) Sample->Digestion Hydrolysis Nucleosides Single Nucleosides Digestion->Nucleosides LC UHPLC Separation Nucleosides->LC Injection MS QQQ Mass Spec (MRM Mode) LC->MS Ionization Data Absolute Quant (m4C/C Ratio) MS->Data Analysis

Figure 1: The LC-MS/MS workflow moves from bulk RNA to single nucleosides, destroying sequence information to achieve precise chemical identification.

Deep Dive: MeRIP-seq (The Mapping Workhorse)

MeRIP-seq (or m4C-seq) adapts the standard ChIP-seq workflow to RNA. It relies entirely on the specificity of the anti-m4C antibody to "pull down" methylated transcripts.

Core Principle

RNA is fragmented to ~100nt resolution.[3] An antibody raised against N4-methylcytosine immunoprecipitates fragments containing the modification. These enriched fragments are sequenced and mapped to the genome to identify "peaks" of methylation.[2]

Step-by-Step Protocol
  • Fragmentation: Chemical fragmentation of RNA (ZnCl2 buffer) to ~100bp.

  • Input Sample: Save 10% of fragmented RNA as the "Input" control (normalizes for gene expression).

  • Immunoprecipitation (IP):

    • Incubate remaining RNA with anti-m4C antibody conjugated to Protein A/G magnetic beads.

    • Critical Step: Extensive washing to remove non-specific binders.

  • Elution: Elute RNA from beads using competition with free m4C nucleoside or proteinase K digestion.

  • Library Prep: Standard RNA-seq library construction (adapter ligation, PCR amplification).

  • Sequencing & Analysis: Next-Generation Sequencing (NGS) followed by peak calling (IP reads vs. Input reads).

The Specificity Trap

The major weakness of MeRIP for m4C is cross-reactivity . Antibodies often struggle to distinguish m4C from m5C or structured RNA regions.

  • Risk: A "peak" may represent a region of high secondary structure or off-target binding, not true m4C.

  • Mitigation: Always perform an IgG isotype control IP to subtract non-specific background.

Workflow Visualization

MeRIP_Workflow cluster_split Split Sample RNA Total RNA Frag Fragmentation (~100nt) RNA->Frag Input Input Control (No IP) Frag->Input IP Immunoprecipitation (Anti-m4C Ab) Frag->IP Lib Library Prep Input->Lib Wash Wash & Elute IP->Wash Wash->Lib Seq NGS & Peak Calling Lib->Seq

Figure 2: The MeRIP-seq workflow preserves sequence information but relies on antibody affinity, introducing potential bias.

Comparative Analysis: Head-to-Head

The following table summarizes the operational differences. Note the inverse relationship between Resolution and Quantification Accuracy .

FeatureLC-MS/MSMeRIP-seq
Primary Output Absolute Quantification (m4C/C molar ratio)Genomic Location (Peak coordinates)
Resolution Global (Bulk average of total RNA)~100-200 nucleotides (Transcript-level)
Quantification Absolute (Gold Standard)Relative (Enrichment fold-change)
Sensitivity High (Femtomole detection limits)Moderate (Dependent on Ab affinity)
Specificity High (Mass-based chemical ID)Low/Variable (Antibody cross-reactivity)
Input Requirement High (1-5 µg total RNA)Very High (100-300 µg total RNA recommended)
Throughput Medium (20-40 min per sample)Low (Days for library prep + sequencing)
Bias Digestion efficiency biasPCR bias & Antibody bias

Integrated Strategy: The "Verify then Map" Pipeline

Given the limitations of each, a robust study design must integrate both. You cannot publish a high-impact m4C study using MeRIP alone.

Recommended Workflow
  • Screening (LC-MS/MS): First, analyze your total RNA by LC-MS/MS.

    • Decision Gate: If no m4C signal is detected by MS, stop. MeRIP peaks found in this sample are likely artifacts.

  • Mapping (MeRIP-seq): If MS confirms m4C presence, proceed to MeRIP-seq to locate the modification.

  • Validation (Knockdown): Knock down the putative writer enzyme (methyltransferase) and repeat both MS and MeRIP. True signals should diminish in both assays.

Decision_Matrix Start Start: Biological Question MS_Step Step 1: LC-MS/MS Quantification Start->MS_Step Decision Is m4C detected? MS_Step->Decision Stop STOP: Absence of modification Decision->Stop No MeRIP_Step Step 2: MeRIP-seq Mapping Decision->MeRIP_Step Yes Valid Step 3: Writer KD Validation MeRIP_Step->Valid

Figure 3: A logic-gated pipeline ensures resources are not wasted on sequencing antibody artifacts.

References

  • CD Genomics. (n.d.). MeRIP-seq for Detecting RNA Methylation: An Overview. Retrieved from [Link]

  • Motorin, Y., & Helm, M. (2011).[4] RNA nucleotide methylation.[1][2][3][4][5][6][7][8][9][10][11] Wiley Interdisciplinary Reviews: RNA.

  • Thüring, K., et al. (2017). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology.[6] Retrieved from [Link]

  • Grozhik, A. V., et al. (2019). Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs.[11] Nature Communications.[11] Retrieved from [Link]

  • Yuan, B. F., et al. (2016). Profiling DNA and RNA Modifications Using Advanced LC-MS/MS Technologies.[1][12] Chromatography Online. Retrieved from [Link]

Sources

Assessing the Cross-Reactivity of 5mC Antibodies with N(4)-methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the specificity of 5-methylcytosine (5mC) antibodies, specifically focusing on potential cross-reactivity with N(4)-methylcytidine (4mC).

Content Type: Publish Comparison Guide Audience: Epigenetics Researchers, Assay Developers, Principal Investigators

The Crisis of Specificity in Epigenetics

In the expanding field of epitranscriptomics and bacterial epigenetics, the distinction between 5-methylcytosine (5mC) and N(4)-methylcytidine (4mC) is critical yet often overlooked. While 5mC is the dominant mark in eukaryotic DNA ("the fifth base"), 4mC is prevalent in prokaryotes and has recently been identified in specific eukaryotic contexts (e.g., C. elegans, plant mitochondrial DNA).

Structural Divergence: Why Specificity is Possible

To understand the assay, one must understand the epitope.

  • 5mC (C5-methyl): The methyl group is attached to the C5 carbon of the pyrimidine ring.[1] This projects into the major groove of DNA, altering the steric profile without disrupting Watson-Crick base pairing.

  • 4mC (N4-methyl): The methyl group is attached to the exocyclic amino group at position 4. This modification directly affects the hydrogen-bonding face and can alter base-pairing dynamics.

High-quality monoclonal antibodies (e.g., clone 33D3 ) generally discriminate these targets due to the distinct electronic and steric environments. However, batch-to-batch variation and polyclonal drift necessitate rigorous validation.

Comparative Framework: 5mC vs. 4mC Specificity

The following table summarizes the expected performance of a "Gold Standard" 5mC antibody versus a suboptimal or cross-reactive alternative.

Table 1: Specificity Profile of High-Performance 5mC Antibodies
Target ModificationExpected Signal (Gold Standard)Cross-Reactivity RiskStructural Determinant
5-Methylcytosine (5mC) High (+++++) N/APrimary Epitope (C5-Methyl)
Cytosine (C) Negligible (-)LowLack of methyl group
N(4)-Methylcytidine (4mC) Negligible (-) Medium Methyl group on N4 (Exocyclic amine)
5-Hydroxymethylcytosine (5hmC) Negligible (-)LowHydroxyl group adds polarity/bulk
5-Formylcytosine (5fC) Negligible (-)LowCarbonyl oxygen alters electronics

Critical Insight: Most commercial 5mC antibodies (like 33D3) are validated against 5hmC to prove they don't cross-react with oxidized derivatives. However, validation against 4mC is rarely provided on datasheets . You must perform this validation yourself if working in mixed-species or metagenomic contexts.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating antibody specificity.

AntibodyValidation Start Start: Antibody Selection Design Design Synthetic Oligos (C, 5mC, 4mC, 5hmC) Start->Design DotBlot Execute Dot Blot Assay (Denatured DNA) Design->DotBlot Check5mC Signal on 5mC? DotBlot->Check5mC Check4mC Signal on 4mC? Check5mC->Check4mC Yes (Strong Signal) FailSens FAIL: Low Sensitivity Check5mC->FailSens No (Weak/None) Pass PASS: Specific 5mC Antibody Check4mC->Pass No (Clean Background) FailSpec FAIL: Cross-Reactive (Promiscuous) Check4mC->FailSpec Yes (Signal Detected)

Caption: Decision tree for validating 5mC antibody specificity against N4-methylcytidine (4mC).

The "Gold Standard" Validation Protocol: Dot Blot Assay

This protocol is the definitive method for assessing cross-reactivity. Unlike ELISA, the Dot Blot allows for direct immobilization of nucleic acids on a positively charged membrane, mimicking the conditions of MeDIP and other affinity-based assays.

Phase 1: Preparation of Controls

Requirement: You must use synthetic oligonucleotides (approx. 30-60 nt) to ensure absolute purity.

  • Oligo 1 (Positive Control): Sequence containing multiple CpG sites, fully methylated at C5 (5mC).

  • Oligo 2 (Negative Control - 4mC): Identical sequence, but cytosines are methylated at N4 (4mC).

  • Oligo 3 (Negative Control - Unmodified): Identical sequence, unmethylated cytosines (C).

  • Oligo 4 (Specificity Control - 5hmC): Identical sequence, hydroxymethylated (5hmC).

Phase 2: DNA Denaturation (Crucial Step)

Antibodies generally recognize the modified base more effectively in single-stranded DNA (ssDNA) where the epitope is exposed.

  • Dilute oligos to 100 ng/µL .

  • Mix DNA with 2M NaOH and 10 mM EDTA (final conc: 0.4M NaOH).

  • Incubate at 95°C for 10 minutes to denature.

  • Snap cool on ice immediately to prevent re-annealing.

  • Neutralize with an equal volume of 2M Ammonium Acetate (pH 7.0) .

Phase 3: The Dot Blot Workflow
  • Spotting: Pipette 1 µL of each denatured oligo onto a Positively Charged Nylon Membrane (e.g., Hybond-N+). Spot in a dilution series (100 ng, 50 ng, 10 ng) to assess sensitivity limits.

  • Crosslinking: UV crosslink the membrane (Auto-crosslink setting, typically 120 mJ/cm²) to covalently bind the DNA.

  • Blocking: Incubate membrane in 5% Non-Fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT). Note: BSA can also be used, but milk often yields lower background for DNA blots.

  • Primary Antibody: Incubate with the anti-5mC antibody (e.g., Clone 33D3) diluted 1:1000 to 1:5000 in blocking buffer. Incubate Overnight at 4°C with gentle agitation.

  • Washing: Wash 3 x 10 minutes with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated anti-mouse (or anti-rabbit) IgG (1:5000) for 1 hour at RT.

  • Detection: Apply ECL substrate and image using a chemiluminescence system (e.g., ChemiDoc).

Phase 4: Data Interpretation[4]
  • Valid Result: Strong signal on 5mC spots. No signal (or background equivalent) on 4mC, C, and 5hmC spots.

  • Cross-Reactive Result: Visible signal on 4mC spots, even if weaker than 5mC. This indicates the antibody cannot distinguish the methyl position and must not be used for samples containing bacterial DNA.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Signal on all spots (High Background) Inadequate BlockingIncrease blocking time or switch from Milk to Casein.
Signal on all spots (Non-Specific Binding) DNA-Antibody InteractionIncrease salt concentration in wash buffer (up to 500mM NaCl) to disrupt weak ionic interactions.
Weak Signal on 5mC Incomplete DenaturationEnsure heating to 95°C and rapid cooling. 5mC is often buried in the helix.
Signal on 4mC only at high conc. Low-Affinity Cross-ReactivityTitrate the primary antibody down. Use the highest dilution that maintains 5mC signal to improve specificity window.

References

  • Ito, S., et al. (2010). "Role of Tet proteins in 5mC to 5hmC conversion, ES cell self-renewal and inner cell mass specification." Nature. Link(Establishes the specificity of 5mC antibodies against oxidized derivatives like 5hmC).

  • Ko, M., et al. (2010). "Impaired hydroxylation of 5-methylcytosine in myeloid cancers with mutant TET2." Nature. Link(Utilizes Dot Blot methodology for validating 5mC vs 5hmC specificity).

  • Abcam. "Anti-5-methylcytosine (5-mC) antibody [33D3] (ab10805) Product Datasheet."[4] Abcam. Link(The industry standard monoclonal antibody; datasheet provides base specificity claims).

  • Active Motif. "N4-methylcytosine Antibody Validation." Active Motif Technical Notes. Link(Demonstrates the inverse: validating 4mC antibodies against 5mC to ensure no cross-reactivity).

  • Diagenode. "Dot blot protocol for 5-hydroxymethylcytosine monoclonal antibody." Diagenode Protocols. Link(Detailed methodology for denatured DNA dot blots).

Sources

Advantages and Disadvantages of LC-MS/MS for m4C Detection Over Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals focusing on epitranscriptomics or antimicrobial resistance, N4-methylcytosine (m4C) represents a critical but technically challenging target. Unlike 5-methylcytosine (m5C), which has robust antibody toolkits, m4C lacks highly specific immunological reagents.

Verdict: LC-MS/MS is the superior and necessary choice for m4C detection in pharmaceutical R&D. While antibody-based methods (Dot Blot, MeRIP) offer high throughput for screening, they suffer from critical cross-reactivity with m5C and Cytosine, leading to false positives. LC-MS/MS provides the absolute quantification and structural specificity (via chromatographic separation of isomers) required for regulatory-grade data, despite its lower throughput and higher capital cost.

Scientific Context: The m4C Challenge

N4-methylcytosine (m4C) is a modification found primarily in bacterial DNA (as part of Restriction-Modification systems) and in RNA (tRNA/rRNA) across species.

  • Drug Development Relevance:

    • Antibiotics: m4C methyltransferases are potential targets for novel antibiotics.

    • Microbiome Therapeutics: Distinguishing bacterial DNA (high m4C) from host DNA (low/no m4C).

    • RNA Therapeutics: Monitoring m4C levels in synthetic RNA to ensure stability and translational fidelity.

The structural similarity between m4C (methyl group on nitrogen-4) and m5C (methyl group on carbon-5) renders most antibodies ineffective, necessitating mass spectrometry for resolution.

Technological Comparison: Principles & Mechanisms

A. LC-MS/MS (The Gold Standard)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) detects m4C based on its intrinsic physicochemical properties: retention time and mass-to-charge ratio (m/z) .[1]

  • Mechanism: RNA/DNA is enzymatically digested into single nucleosides. These are separated by liquid chromatography (LC) and ionized.[1][2] The Triple Quadrupole MS filters for the specific precursor ion (e.g., m/z 242.1 for d-m4C) and fragment ion (e.g., m/z 126.1).

  • The Isomer Problem: m4C and m5C are isomers (identical mass). The MS alone cannot distinguish them. Chromatographic separation is the critical step where m4C elutes at a distinct time from m5C due to polarity differences.

B. Antibody-Based Methods (Dot Blot / IP)

These methods rely on the binding affinity of an IgG antibody to the m4C epitope.

  • Mechanism: DNA/RNA is immobilized on a membrane (Dot Blot) or captured in solution (Immunoprecipitation). An anti-m4C antibody binds the target, followed by a secondary antibody for detection.

  • The Specificity Trap: The methyl group on the exocyclic amine (N4) induces a subtle conformational change compared to C5-methylation. However, polyclonal antibodies frequently cross-react with the abundant unmodified Cytosine or m5C, creating high background noise.

Comparative Analysis

Table 1: Performance Matrix (LC-MS/MS vs. Antibody)
FeatureLC-MS/MS (Targeted MRM)Antibody-Based (Dot Blot / MeRIP)
Specificity High (Distinguishes m4C from m5C via Retention Time)Low to Moderate (High risk of cross-reactivity with m5C/C)
Quantification Absolute (Molar ratio % using internal standards)Relative/Semi-quantitative (Fold-change only)
Sensitivity (LOD) Femtomole range (0.1–1 fmol on column)Picomole range (Requires large input material)
Throughput Low (10–20 mins per sample)High (96+ samples simultaneously)
Data Integrity Self-Validating (Retention time + Mass transition)Dependent (Requires orthogonal validation)
Cost per Sample High (Instrument time + Solvents)Low (Reagents only)
Visual Workflow Comparison

WorkflowComparison cluster_LCMS LC-MS/MS Workflow (Quantitative) cluster_Ab Antibody Workflow (Qualitative) Sample_LC Purified RNA/DNA Digestion Enzymatic Digestion (Nucleosides) Sample_LC->Digestion LC_Sep LC Separation (C18/Porous Carbon) Digestion->LC_Sep MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Data_LC Absolute Quant (% m4C/C) MS_Det->Data_LC MS_Det->Data_LC High Specificity Sample_Ab Purified RNA/DNA Denature Denaturation (Expose Epitope) Sample_Ab->Denature Binding Antibody Incubation (Anti-m4C) Denature->Binding Wash Washing Steps Binding->Wash Detect Chemiluminescence Wash->Detect Data_Ab Relative Signal (Intensity) Detect->Data_Ab Detect->Data_Ab Cross-reactivity Risk

Figure 1: Comparative workflows showing the direct measurement path of LC-MS/MS versus the indirect, affinity-dependent path of antibody methods.

Deep Dive: Disadvantages of Antibody Methods for m4C

  • Lack of Commercial Validation: Unlike m6A or m5C antibodies, which are mature products, "anti-m4C" antibodies are often custom-raised polyclonal sera. They lack rigorous validation against knockout cell lines or synthetic isomer controls.

  • Steric Hindrance: In double-stranded DNA or structured RNA, the N4-methyl group is involved in Watson-Crick base pairing (N4-H donor). Antibodies often fail to access the epitope unless the nucleic acid is fully denatured, introducing variability.

  • Cross-Reactivity: The structural difference between Cytosine and N4-methylcytosine is a single methyl group on a solvent-exposed amine. This is a "small" epitope. Antibodies raised against m4C frequently bind to the vast excess of unmodified Cytosine, drowning out the specific signal.

Experimental Protocol: LC-MS/MS for m4C Quantification

To ensure Trustworthiness and Reproducibility , the following protocol utilizes a "Nucleoside Digestion" approach coupled with Dynamic MRM.

Step 1: Enzymatic Digestion
  • Input: 100–500 ng of purified RNA or DNA.

  • Cocktail:

    • Nuclease P1 (or S1 Nuclease): Breaks phosphodiester bonds to release nucleotides (NMPs).

    • Phosphodiesterase I (Snake Venom): Ensures complete digestion of ends.

    • Alkaline Phosphatase (CIP/BAP): Removes phosphate groups to yield neutral nucleosides (required for efficient reverse-phase LC retention).

  • Incubation: 37°C for 2–4 hours. Filter through 10kDa MWCO filter to remove enzymes.

Step 2: LC Separation (The Critical Step)
  • Column: Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or High-Strength Silica C18 (e.g., Waters HSS T3). PGC is preferred for polar nucleosides.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[3]

  • Gradient: Slow gradient (e.g., 0% B to 10% B over 10 minutes) is required to separate m4C from m5C.

  • Separation Logic: m4C is slightly less polar than C but has different hydrophobic interaction properties than m5C.

Step 3: MS/MS Detection (MRM Parameters)

Use Positive Electrospray Ionization (ESI+) . Monitor the transition from the protonated precursor ion


 to the protonated base fragment 

.
AnalytePrecursor (

)
Product (

)
Retention Time (Approx)*
Cytidine (C) 244.1112.12.5 min
5-methylcytidine (m5C) 258.1126.14.8 min
N4-methylcytidine (m4C) 258.1126.15.2 min
Guanosine (G) 284.1152.16.0 min

Note: m4C and m5C share the same mass transitions . Identification relies entirely on the Retention Time shift (highlighted in bold).

Visualizing the Separation Logic

SeparationLogic cluster_MS Mass Spectrometer (MS/MS) cluster_Chrom LC Column (Time Domain) Precursor Precursor Ion m/z 258.1 Fragment Fragment Ion m/z 126.1 Precursor->Fragment Collision Energy Detector Signal Detected Fragment->Detector Result Two Distinct Peaks in Chromatogram Detector->Result Mix Sample Mixture (m4C + m5C) m5C_Elute m5C Elutes (t = 4.8 min) Mix->m5C_Elute m4C_Elute m4C Elutes (t = 5.2 min) Mix->m4C_Elute m5C_Elute->Precursor Enters MS m4C_Elute->Precursor Enters MS

Figure 2: The LC-MS/MS separation logic. Since m4C and m5C share mass transitions, the LC column must temporally separate them before they enter the MS.

Conclusion

For "drug development" applications where data integrity is paramount, LC-MS/MS is the only viable validation method for m4C .

  • Use Antibody Methods (if available) only for high-throughput, preliminary screening of bacterial strains, accepting a high false-positive rate.

  • Use LC-MS/MS for confirming the presence of m4C, quantifying the modification rate (stoichiometry), and validating any antibody-based hits.

Recommendation: Invest in developing a robust LC-MS/MS method using a PGC or C18 column with stable isotope-labeled internal standards (


-m4C) to account for matrix effects. This "self-validating" system is the only pathway to regulatory acceptance.

References

  • Yuan, B. F., et al. (2014). "Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis." Analytical Chemistry. Link

  • Liu, Y., et al. (2025).[4] "UPLC-MS/MS Assay of Cytosine Methylation Excretion from Biological Systems." SSRN. Link

  • Traube, F. R., & Carell, T. (2017). "The chemistries and consequences of DNA and RNA methylation and demethylation." Angewandte Chemie International Edition. Link

  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation." Wiley Interdisciplinary Reviews: RNA. Link

  • Uhlén, M., et al. (2016). "A proposal for validation of antibodies." Nature Methods.[5] Link

Sources

A Comparative Analysis of N(4)-methylcytidine and Pseudouridine on RNA Secondary Structure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of RNA biology, post-transcriptional modifications are not mere decorations but critical determinants of RNA structure, function, and stability. For researchers in drug development and molecular biology, understanding the nuanced effects of these modifications is paramount for designing effective RNA-based therapeutics and deciphering complex biological pathways. This guide provides an in-depth, objective comparison of two significant RNA modifications: N(4)-methylcytidine (m4C) and pseudouridine (Ψ). We will explore their distinct impacts on RNA secondary structure, supported by experimental data, and provide detailed protocols for their characterization.

Introduction to N(4)-methylcytidine and Pseudouridine

N(4)-methylcytidine (m4C) is a modification where a methyl group is added to the N4 position of cytidine. It is found in both prokaryotic and eukaryotic RNAs, including ribosomal RNA (rRNA) and transfer RNA (tRNA).[1] The installation of m4C is carried out by specific methyltransferases that utilize S-adenosyl methionine (SAM) as a methyl donor.[1] While less studied than other modifications, m4C is gaining attention for its potential role in fine-tuning RNA structure and function.

Pseudouridine (Ψ) , the most abundant RNA modification, is an isomer of uridine where the uracil base is attached to the ribose sugar via a C-C bond instead of the typical N-C glycosidic bond.[2][3] This isomerization is catalyzed by a family of enzymes known as pseudouridine synthases (PUS).[2][4] Pseudouridine is widespread across various RNA species, including tRNA, rRNA, small nuclear RNA (snRNA), and messenger RNA (mRNA), where it is known to play a crucial role in stabilizing RNA structures and modulating biological processes.[2][3]

The Structural Impact: A Tale of Two Modifications

The seemingly subtle chemical differences between m4C and Ψ translate into distinct effects on RNA secondary structure and stability. Understanding these differences is critical for applications such as the design of stable mRNA vaccines or therapeutic oligonucleotides.

N(4)-methylcytidine: A Subtle Modulator

Recent structural and thermodynamic studies have shed light on the impact of m4C on RNA duplex stability. X-ray crystallography and molecular dynamics simulations have demonstrated that m4C can form a stable Watson-Crick base pair with guanosine, similar to an unmodified cytosine.[5][6] The methyl group in the syn conformation is accommodated within the major groove of the RNA duplex.

Thermodynamic analysis through UV-melting experiments reveals that the presence of an m4C:G base pair has a relatively minor effect on the thermal stability of an RNA duplex compared to a canonical C:G pair.[5][7] This suggests that while m4C does not significantly disrupt the overall helical structure, it also does not provide a substantial stabilizing effect. The primary role of m4C may lie in modulating RNA-protein interactions or protecting the RNA from enzymatic degradation rather than significantly altering its secondary structure.

Pseudouridine: A Potent Stabilizer

In stark contrast to m4C, pseudouridine is widely recognized for its ability to enhance the stability of RNA secondary structures.[8] This stabilization arises from several key features:

  • Enhanced Base Stacking: The C-C glycosidic bond in pseudouridine provides greater rotational freedom, allowing the uracil base to engage in more favorable stacking interactions with neighboring bases.[2]

  • Additional Hydrogen Bonding: The N1 imino proton of pseudouridine, which is absent in uridine, can act as an additional hydrogen bond donor. This allows for the formation of extra hydrogen bonds with water molecules or other parts of the RNA, further rigidifying the local structure.[2][3]

  • Sugar Pucker Preference: Pseudouridine tends to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices, thus pre-organizing the backbone for a stable helical conformation.

These properties collectively contribute to a significant increase in the melting temperature (Tm) of RNA duplexes containing Ψ-A base pairs compared to their U-A counterparts. This stabilizing effect is crucial for the structural integrity of many non-coding RNAs and has been harnessed in the development of mRNA vaccines to improve their stability and translational efficiency.

Quantitative Comparison of Thermodynamic Stability

The following table summarizes the key differences in the impact of m4C and Ψ on RNA duplex stability based on available experimental data.

FeatureN(4)-methylcytidine (m4C)Pseudouridine (Ψ)
Base Pairing Forms a stable m4C:G Watson-Crick pair.[5][6]Forms a stable Ψ:A Watson-Crick pair and can also pair with G, U, and C.
Impact on Tm Minimal to no significant change compared to a C:G pair.[7]Significant increase in Tm compared to a U:A pair.
Structural Effect Minor perturbation of the RNA duplex structure.[5][6]Enhances base stacking and rigidifies the sugar-phosphate backbone.[2][3]
Primary Mechanism Primarily influences molecular recognition and enzymatic interactions.Increased thermodynamic stability through enhanced stacking and additional H-bonds.[2]

Experimental Methodologies for Characterizing RNA Structure

A multi-faceted experimental approach is essential to fully elucidate the structural consequences of RNA modifications. Here, we detail three key techniques and provide step-by-step protocols.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)

SHAPE-MaP is a powerful chemical probing technique that provides nucleotide-resolution information about RNA secondary structure in vitro and in vivo.[9] It relies on reagents that acylate the 2'-hydroxyl group of flexible, unpaired nucleotides, which are then identified as mutations during reverse transcription and sequencing.[9][10]

SHAPE_MaP_Workflow cluster_prep Sample Preparation cluster_probing Chemical Probing cluster_readout Data Readout cluster_analysis Data Analysis RNA Folded RNA (with or without modifications) SHAPE_reagent Add SHAPE Reagent (e.g., 1M7, NAI) RNA->SHAPE_reagent Incubate Modification Structure-dependent 2'-O-acylation SHAPE_reagent->Modification RT Reverse Transcription with Mutational Profiling Modification->RT Purify RNA Sequencing Next-Generation Sequencing RT->Sequencing Library Prep Analysis Calculate Reactivity Scores Sequencing->Analysis Sequence Reads Modeling RNA Secondary Structure Modeling Analysis->Modeling

Caption: SHAPE-MaP workflow for RNA structure analysis.

  • RNA Folding:

    • Prepare the RNA of interest (with or without m4C or Ψ) at a final concentration of 1-2 pmol in 10 µL of RNase-free water.

    • Heat the RNA at 95°C for 2 minutes, then place on ice for 2 minutes to denature.

    • Add 5 µL of 3X RNA folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl2) and incubate at 37°C for 20 minutes to allow for proper folding.

  • SHAPE Modification:

    • Prepare two reactions for each RNA sample: a ‘+’ reaction and a ‘-’ (no reagent) control.

    • To the ‘+’ reaction, add 1.5 µL of a SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

    • To the ‘-’ reaction, add 1.5 µL of anhydrous DMSO.

    • Incubate both reactions at 37°C for 5 minutes.

  • RNA Purification:

    • Stop the reaction by adding 90 µL of RNase-free water, 3 µL of 5 M NaCl, 2 µL of 20 mg/mL glycogen, and 300 µL of ice-cold 100% ethanol.

    • Precipitate the RNA at -80°C for 30 minutes, then centrifuge at high speed for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and resuspend in 10 µL of RNase-free water.

  • Reverse Transcription with Mutational Profiling:

    • To the purified RNA, add 1 µL of a gene-specific primer (10 µM).

    • Incubate at 65°C for 5 minutes, then on ice for 2 minutes.

    • Prepare a reverse transcription master mix containing a reverse transcriptase that facilitates misincorporation opposite adducted nucleotides (e.g., SuperScript II), dNTPs, and MnCl2.

    • Add the master mix to the RNA-primer mix and perform reverse transcription according to the enzyme manufacturer's protocol, typically at 42-55°C.

  • Library Preparation and Sequencing:

    • Purify the resulting cDNA.

    • Prepare sequencing libraries using a standard protocol (e.g., Illumina's Nextera XT).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference sequence.

    • Calculate mutation rates at each nucleotide position for both the ‘+’ and ‘-’ reactions.

    • Subtract the background mutation rate from the ‘-’ control to obtain SHAPE reactivities.

    • Use the SHAPE reactivity data to constrain computational RNA structure prediction algorithms (e.g., RNAstructure).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution at atomic resolution.[11][12] It is particularly useful for identifying non-canonical base pairs and characterizing the local environment of modified nucleotides.

NMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Calculation Synthesis Synthesize Isotope-Labeled RNA (13C, 15N) Purification Purify and Refold RNA Synthesis->Purification NMR_Spec Acquire NMR Spectra (e.g., 2D NOESY, HSQC) Purification->NMR_Spec High Concentration Sample Assignment Resonance Assignment NMR_Spec->Assignment Restraints Generate Distance and Angle Restraints Assignment->Restraints Calculation Structure Calculation and Refinement Restraints->Calculation

Caption: General workflow for RNA structure determination by NMR.

  • Isotope-Labeled RNA Synthesis:

    • For detailed structural studies, synthesize the RNA of interest with uniform 13C and/or 15N labeling. This is typically achieved through in vitro transcription using labeled nucleotide triphosphates (NTPs).[11]

    • Alternatively, site-specific labeling can be achieved through chemical synthesis or enzymatic ligation methods.

  • RNA Purification and Sample Preparation:

    • Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.[11]

    • Desalt and exchange the RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O or 99.9% D2O).

    • Concentrate the RNA sample to a final concentration of 0.5-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra. Key experiments include:

      • 1D 1H NMR: To observe imino protons and assess overall folding.

      • 2D 1H-1H NOESY: To identify through-space correlations between protons that are close in proximity, providing distance restraints.

      • 2D 1H-13C or 1H-15N HSQC: To resolve spectral overlap and aid in resonance assignment.[11]

  • Resonance Assignment and Structure Calculation:

    • Assign the observed NMR signals to specific atoms in the RNA sequence.

    • Use the NOESY data to generate a set of distance restraints.

    • Employ computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure and thermal stability of RNA.[13] It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral arrangement of the bases in a folded RNA molecule.

CD_Workflow Sample_Prep Prepare RNA in CD-compatible buffer Spectrum_Acq Acquire CD Spectrum at a starting temperature Sample_Prep->Spectrum_Acq Thermal_Melt Perform Thermal Melt (Increase Temperature Gradually) Spectrum_Acq->Thermal_Melt Data_Analysis Analyze Melting Curve to determine Tm Thermal_Melt->Data_Analysis

Caption: Workflow for RNA thermal stability analysis using CD spectroscopy.

  • Sample Preparation:

    • Prepare the RNA duplexes (with and without modifications) at a concentration of approximately 2-5 µM in a CD-compatible buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).[14]

    • Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[14]

  • CD Spectrum Acquisition:

    • Acquire a CD spectrum of the RNA sample at a starting temperature (e.g., 20°C) over a wavelength range of 200-320 nm. A-form RNA helices typically exhibit a positive peak around 265 nm and a negative peak around 210 nm.

  • Thermal Melt Experiment:

    • Monitor the CD signal at a fixed wavelength (typically the peak at ~265 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute) from the starting temperature to a denaturing temperature (e.g., 95°C).[14]

  • Data Analysis:

    • Plot the CD signal as a function of temperature to generate a melting curve.

    • Fit the melting curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the RNA is unfolded.

    • Compare the Tm values of the modified and unmodified RNA duplexes to quantify the effect of the modification on thermal stability.

Conclusion

N(4)-methylcytidine and pseudouridine, while both being single-atom modifications, exert markedly different effects on RNA secondary structure. Pseudouridine is a potent stabilizer, enhancing the thermodynamic stability of RNA duplexes through improved base stacking and additional hydrogen bonding capabilities. This property has been instrumental in the development of robust mRNA therapeutics. In contrast, N(4)-methylcytidine has a more subtle structural impact, maintaining Watson-Crick base pairing with minimal perturbation to duplex stability. Its role is likely more involved in mediating molecular recognition events and fine-tuning RNA-protein interactions.

For researchers and drug developers, the choice between incorporating these or other modifications depends on the desired outcome. If the goal is to significantly enhance the structural stability and in vivo half-life of an RNA therapeutic, pseudouridine and its derivatives are a clear choice. If the objective is to subtly modulate RNA function or recognition without large structural changes, m4C may be a more suitable candidate. A thorough understanding of the distinct structural consequences of these modifications, validated by the experimental approaches outlined in this guide, is essential for the rational design and optimization of next-generation RNA-based technologies.

References

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(18), 10087–10100. [Link]

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research. [Link]

  • Fürtig, B., et al. (2020). NMR Spectroscopy of Large Functional RNAs: From Sample Preparation to Low-Gamma Detection. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. ResearchGate. [Link]

  • PDB-101. (n.d.). Structural analysis of uridine modifications in solved RNA structures. OpenScience.ink. [Link]

  • Siegfried, N. A., et al. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(5), 902–930. [Link]

  • Sosnick, T. R., et al. (2000). Characterization of Tertiary Folding of RNA by Circular Dichroism and Urea. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Giejsztowt, J., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7935. [Link]

  • Illumina, Inc. (n.d.). SHAPE-Map. [Link]

  • Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3749–3757. [Link]

  • Spackova, N., et al. (2019). Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA. RNA, 25(11), 1476–1490. [Link]

  • ResearchGate. (n.d.). The basic SHAPE-Seq protocol. [Link]

  • Sheng, J., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. National Institutes of Health. [Link]

  • Zheng, Y. Y., et al. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols. [Link]

  • ResearchGate. (n.d.). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. [Link]

  • Zheng, Y. Y., et al. (2021). Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA. Current Protocols, 1(9), e248. [Link]

  • Wikipedia. (n.d.). Pseudouridine. [Link]

  • Grosjean, H. (Ed.). (2009). Pseudouridine Formation, the Most Common Transglycosylation in RNA. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Yu, Y. T., & Meier, U. T. (2014). RNA pseudouridylation: new insights into an old modification. Trends in Biochemical Sciences, 39(7), 313–318. [Link]

  • Weeks, K. M. (2016). Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq). In Methods in Molecular Biology. Springer. [Link]

  • Arango, D., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(10), 4446–4454. [Link]

  • Kierzek, R., et al. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6 ‐alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. [Link]

  • D'Souza, S., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 25–53. [Link]

  • D'Souza, S., et al. (2019). Application of NMR Spectroscopy to Determine Small RNA Structure. In Methods in Molecular Biology. Springer. [Link]

  • Al-Hashimi, H. M., & Stelzer, A. C. (2017). Applications of NMR to structure determination of RNAs large and small. Archives of Biochemistry and Biophysics, 628, 42–56. [Link]

  • Zheng, Y. Y., et al. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Current Protocols. [Link]

  • Wang, Y., et al. (2022). Integrative analysis of nanopore direct RNA sequencing data reveals a global impact of pseudouridylation on m6A and m5C modifications. Nature Communications, 13(1), 6989. [Link]

  • Stephenson, D., et al. (2021). Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. WIREs RNA, 12(6), e1670. [Link]

  • Wacker, A., et al. (2017). RNA Dynamics by NMR Spectroscopy. Angewandte Chemie International Edition, 56(38), 11314–11325. [Link]

  • Rouhanifard, S. H. (2021, November 10). Identification of Pseudouridine Modifications... [Video]. YouTube. [Link]

  • Yamauchi, Y., et al. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(2), e14. [Link]

  • Yamaki, Y., et al. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry, 92(15), 10332–10339. [Link]

Sources

Navigating the N4-methylcytosine Landscape: A Comparative Guide to Differential Methylation Analysis of MeRIP-seq Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the epitranscriptome, the analysis of N4-methylcytosine (m4C) represents a burgeoning field of interest. This RNA modification is increasingly implicated in fundamental biological processes, and its dysregulation is linked to various diseases. Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) has emerged as a powerful technique to map m4C across the transcriptome. However, the bioinformatic analysis of this data, particularly the identification of differentially methylated regions between experimental conditions, presents a significant hurdle.

Unlike its more studied counterpart, N6-methyladenosine (m6A), dedicated software for differential m4C MeRIP-seq analysis is scarce. Researchers often adapt tools originally developed for m6A MeRIP-seq or even chromatin immunoprecipitation sequencing (ChIP-seq). This guide provides an in-depth, objective comparison of common bioinformatic workflows for the differential analysis of m4C MeRIP-seq data, offering field-proven insights into their principles, practical implementation, and relative merits.

The MeRIP-seq Workflow: From RNA to Differential Methylation

Before delving into the software comparison, it is crucial to understand the experimental and computational workflow of a MeRIP-seq experiment. The process begins with the immunoprecipitation of RNA fragments containing the modification of interest (in this case, m4C) using a specific antibody. These enriched fragments, along with a corresponding input control (total RNA without immunoprecipitation), are then sequenced.

The subsequent bioinformatic analysis aims to identify regions with a statistically significant enrichment of sequencing reads in the immunoprecipitated sample compared to the input control. When comparing two or more experimental conditions, the goal is to pinpoint regions where this enrichment significantly differs, indicating a change in m4C methylation status.

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics rna_extraction Total RNA Extraction fragmentation RNA Fragmentation rna_extraction->fragmentation ip m4C Immunoprecipitation fragmentation->ip input Input Control (No IP) fragmentation->input library_prep Library Preparation ip->library_prep input->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Raw Read Quality Control sequencing->qc alignment Alignment to Reference Genome qc->alignment peak_calling Peak Calling alignment->peak_calling diff_analysis Differential Methylation Analysis peak_calling->diff_analysis annotation Functional Annotation diff_analysis->annotation

Figure 1: A generalized workflow for a differential m4C MeRIP-seq experiment.

Benchmarking a Curated Selection of Analysis Workflows

Given the absence of a single, dedicated tool for differential m4C analysis, we will compare four robust and commonly employed workflows. These have been selected based on their prevalence in the literature and their underlying statistical rigor.

  • exomePeak2 : An integrated R/Bioconductor package designed for MeRIP-seq analysis, handling both peak calling and differential methylation.

  • MACS2 + DESeq2 : A modular workflow combining the popular MACS2 peak caller with the powerful differential expression analysis capabilities of DESeq2.

  • MACS2 + DiffBind : A workflow that pairs MACS2 with DiffBind, a tool optimized for identifying differential binding in ChIP-seq data, which is conceptually analogous to MeRIP-seq.

  • MeRIPseqPipe : A comprehensive, automated pipeline that integrates multiple tools, including MACS2 and DESeq2, into a streamlined workflow.

Workflow 1: exomePeak2 - The Integrated Solution

Principle: exomePeak2 is an R/Bioconductor package specifically tailored for the analysis of MeRIP-seq data.[1][2] It offers a cohesive workflow that includes peak calling, quantification, and differential methylation analysis within a single environment. A key feature of exomePeak2 is its implementation of a generalized linear model (GLM) that accounts for GC content bias and immunoprecipitation efficiency, which are common sources of technical variability in MeRIP-seq experiments.[1][3]

Experimental Protocol: Differential Methylation Analysis with exomePeak2

This protocol assumes you have BAM files from your alignment step for both IP and input samples from two experimental conditions (e.g., 'untreated' and 'treated'), with biological replicates.

  • Installation in R:

  • Load necessary libraries:

  • Define file paths:

  • Run differential methylation analysis:

  • Explore results: The diff_results object contains the identified differentially methylated peaks. You can access the results as a GRanges object and export them to a file.

G bam_files BAM Files (IP & Input per condition) exomepeak2_func exomePeak2() bam_files->exomepeak2_func txdb Transcriptome Annotation (TxDb object) txdb->exomepeak2_func bsgenome Reference Genome (BSgenome object) bsgenome->exomepeak2_func peak_calling Peak Calling (Pooled Samples) exomepeak2_func->peak_calling quantification Read Counting in Peaks peak_calling->quantification glm Interactive GLM (accounts for GC bias) quantification->glm dm_peaks Differentially Methylated Peaks glm->dm_peaks

Figure 2: The exomePeak2 differential methylation analysis workflow.

Workflow 2: MACS2 + DESeq2 - A Modular and Powerful Combination

Principle: This popular two-stage workflow leverages the strengths of two widely used tools. MACS2 (Model-based Analysis of ChIP-Seq) is a robust peak caller that empirically models the background read distribution to identify regions of significant enrichment.[4] DESeq2 is a leading R/Bioconductor package for differential gene expression analysis of RNA-seq data.[5][6] It uses a negative binomial generalized linear model to account for the variance-mean dependence in count data and is well-suited for identifying differential signals in genomics data with biological replicates.[6] The adaptation of this workflow for MeRIP-seq involves first identifying a consensus set of peaks across all samples and then using DESeq2 to test for significant differences in read counts within these peaks between conditions.

Experimental Protocol: MACS2 Peak Calling followed by DESeq2 Differential Analysis

Part A: Peak Calling with MACS2

  • Call peaks for each replicate: Run MACS2 for each IP sample against its corresponding input control.

    Repeat this for all replicates in both conditions.

  • Create a consensus peak set: Merge the peaks from all replicates to create a unified set of regions for differential analysis.

Part B: Differential Analysis with DESeq2

  • Count reads in consensus peaks: Use a tool like featureCounts to count the number of reads from each IP BAM file that overlap with the consensus_peaks.bed. This will generate a count matrix.

  • Perform differential analysis in R with DESeq2:

G cluster_macs2 Peak Calling (MACS2) cluster_deseq2 Differential Analysis (DESeq2) bam_files BAM Files (IP & Input per replicate) macs2_call macs2 callpeak bam_files->macs2_call featurecounts featureCounts bam_files->featurecounts individual_peaks Individual Replicate Peak Sets (.narrowPeak) macs2_call->individual_peaks merge_peaks Merge & Create Consensus Peak Set individual_peaks->merge_peaks consensus_bed Consensus Peak Set (.bed) merge_peaks->consensus_bed consensus_bed->featurecounts count_matrix Count Matrix (Peaks x Samples) featurecounts->count_matrix deseq2_analysis DESeq() count_matrix->deseq2_analysis dm_peaks Differentially Methylated Peaks deseq2_analysis->dm_peaks

Figure 3: The modular workflow combining MACS2 for peak calling and DESeq2 for differential analysis.

Workflow 3: MACS2 + DiffBind - Leveraging ChIP-seq Tools

Principle: This workflow is similar to the MACS2 + DESeq2 approach but utilizes DiffBind, an R/Bioconductor package specifically designed for identifying differential binding sites in ChIP-seq experiments.[7][8] DiffBind provides a streamlined process for handling peak sets, creating a consensus set, counting reads, and performing differential analysis using statistical packages like DESeq2 or edgeR as a backend.[7] Its focus on "binding" is conceptually well-aligned with the "enrichment" measured in MeRIP-seq.

Experimental Protocol: MACS2 Peak Calling with DiffBind Analysis

  • Peak Calling with MACS2: Follow Part A of the MACS2 + DESeq2 workflow to generate .narrowPeak files for each replicate.

  • Differential Analysis with DiffBind in R:

G sample_sheet Sample Sheet (.csv) (Paths to BAMs & Peaks) dba_func dba() sample_sheet->dba_func dba_obj DBA Object dba_func->dba_obj dba_count dba.count() dba_obj->dba_count count_matrix Binding Affinity Matrix dba_count->count_matrix dba_contrast dba.contrast() count_matrix->dba_contrast dba_analyze dba.analyze() (uses DESeq2/edgeR) dba_contrast->dba_analyze dm_peaks Differentially Bound Sites dba_analyze->dm_peaks

Figure 4: The streamlined differential analysis workflow using DiffBind.

Workflow 4: MeRIPseqPipe - The Automated Pipeline

Principle: MeRIPseqPipe is an integrated and automated pipeline built using Nextflow, which provides a user-friendly solution for comprehensive MeRIP-seq data analysis.[9] It combines various well-established tools for different stages of the analysis, including quality control (FastQC), alignment (HISAT2), peak calling (MACS2, MeTPeak), and differential methylation and expression analysis (DESeq2).[9] The use of Nextflow and Docker containers ensures high reproducibility and scalability, making it suitable for analyzing large numbers of samples with a single command.

Experimental Protocol: Running MeRIPseqPipe

This protocol assumes you have Nextflow and Docker installed.

  • Clone the pipeline repository:

  • Prepare input files:

    • Design file (design.tsv): A tab-separated file describing your samples, including sample ID, file paths to FASTQ files, and condition.

    • Compare file (compare.txt): A file specifying the comparison to be made (e.g., treated,untreated).

    • Reference genome files (FASTA, GTF).

  • Run the pipeline:

The pipeline will execute all steps from raw data processing to differential analysis and generate a comprehensive report.

G input_files FASTQ Files Design & Compare Files Reference Genome nextflow_run nextflow run MeRIPseqPipe input_files->nextflow_run qc QC (FastQC) nextflow_run->qc align Alignment (HISAT2) qc->align peak_calling Peak Calling (MACS2) align->peak_calling diff_exp Differential Expression (DESeq2) align->diff_exp diff_meth Differential Methylation (DESeq2) peak_calling->diff_meth report Comprehensive HTML Report diff_meth->report diff_exp->report

Sources

Safety Operating Guide

N(4)-Methylcytidine Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

This guide defines the containment, segregation, and disposal protocols for N(4)-Methylcytidine . While often classified as a standard organic chemical, its biological activity as a nucleoside analogue and inhibitor of mitochondrial DNA synthesis mandates strict adherence to Cytotoxic/Genotoxic Waste protocols.

Core Directive: Do NOT dispose of N(4)-Methylcytidine via sanitary sewer systems or standard trash.[1] All waste containing this compound must be segregated for High-Temperature Incineration .

Hazard Profile & Risk Assessment

Expert Insight: As a nucleoside analog, N(4)-Methylcytidine mimics endogenous cytidine. Its primary risk is not acute chemical burns, but biological interference . It acts by inhibiting uridine-cytidine kinase, disrupting mitochondrial DNA synthesis.[2][3] Treat this material as a potential mutagen and reproductive toxin .

ParameterSpecificationOperational Implication
GHS Classification H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Biological Activity Antiviral; Mitochondrial DNA synthesis inhibitorZero-drain discharge policy. Potential for environmental persistence and microbial uptake.
Physical State White to off-white solidDust generation is the primary exposure vector. Weigh in a fume hood.
Stability Stable under recommended storage (-20°C)Does not require stabilization before disposal, but must be kept dry.
Waste Segregation Strategy (The Self-Validating System)

To ensure compliance and safety, use this segregation logic. This system is "self-validating" because the waste container choice physically prevents improper disposal methods (e.g., using a wide-mouth drum for liquids prevents splash-back risks associated with narrow-neck bottles).

Scenario A: Pure Solid Waste (Expired/Surplus)
  • Material: Original vials, contaminated weigh boats, solid spill cleanup materials.

  • Container: Black or Yellow Hazardous Waste Bin (depending on facility color codes for "Incineration Only").

  • Labeling: "Hazardous Waste - Toxic Solid - N(4)-Methylcytidine."

Scenario B: High-Concentration Stock Solutions (>10 mM)
  • Material: DMSO or Aqueous stock solutions.

  • Container: Glass or HDPE screw-top waste bottle.

  • Segregation: Do NOT mix with oxidizers (e.g., Bleach/Peroxide). Nucleoside analogs can form unstable byproducts if oxidized uncontrolled.

  • Labeling: "Hazardous Waste - Flammable/Toxic Liquid (if in DMSO)" or "Toxic Liquid (if in Water)."

Scenario C: Experimental Waste (Cell Culture Media)
  • Material: Media containing dilute N(4)-Methylcytidine.

  • Protocol:

    • Deactivate: Add 10% Bleach to the media to kill biological agents (cells/viruses). Note: This deactivates the biologicals, NOT necessarily the chemical structure of the nucleoside.

    • Disposal: After 20 minutes, dispose of the liquid into the Aqueous Chemical Waste stream, not the drain.

    • Why? Even if dilute, the nucleoside analog should not enter the water table.

Detailed Disposal Workflows
Workflow 1: Solid Waste & Spill Cleanup
  • Isolate: Cordon off the area if a spill occurs.

  • PPE: Double nitrile gloves, N95 respirator (if powder is airborne), and lab coat.

  • Contain: Cover spill with a damp paper towel to prevent dust aerosolization.

  • Clean: Scoop material into a sealable bag. Wipe area with 70% Ethanol.

  • Disposal: Place all cleanup materials into the Chemical Incineration Stream .

Workflow 2: Liquid Waste (Stock Solutions)
  • Verify: Check pH of the waste container to ensure it is neutral (pH 6-8) before adding.

  • Transfer: Use a funnel to prevent splashing.

  • Rinse: Triple rinse the empty stock vial with water.

    • Critical Step: The rinsate (the water used to rinse) must go into the Hazardous Waste container , not the sink.

  • Deface: Cross out the label on the original vial and dispose of the glass in the "Defaced Glass" bin.

Visual Decision Matrix

Caption: Operational logic for segregating N(4)-Methylcytidine waste streams to ensure regulatory compliance and environmental safety.

Disposal_Protocol Start Waste Generation: N(4)-Methylcytidine Type Determine Physical State Start->Type Solid Solid Waste (Powder, Vials, Wipes) Type->Solid Liquid Liquid Waste Type->Liquid Action_Solid Place in Hazardous Waste Bin (Incineration Only) Solid->Action_Solid Conc Concentration Level? Liquid->Conc Stock Stock Solution (>1 mM) Conc->Stock High Conc. Dilute Experimental Media (<1 mM + Biologicals) Conc->Dilute Low Conc. / Media Action_Stock Collect in Solvent Waste Bottle (No Oxidizers) Stock->Action_Stock Action_Dilute 1. Bleach Deactivation (Bio) 2. Collect as Chemical Waste Dilute->Action_Dilute Dest FINAL DISPOSAL: High-Temp Incineration Action_Solid->Dest Action_Stock->Dest Action_Dilute->Dest

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal operation.

  • RCRA (Resource Conservation and Recovery Act): While N(4)-Methylcytidine is not explicitly P-listed or U-listed, it must be characterized as Hazardous Waste due to its toxicity profile (H302/H335).

  • EPA Disposal Method: The preferred method is Incineration with Flue Gas Scrubbing . This ensures the complete thermal decomposition of the pyrimidine ring, preventing environmental accumulation.

  • Drain Disposal: Strictly Prohibited. 40 CFR 261.3 prohibits the dilution of hazardous waste to bypass treatment standards.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10578-79-7, N4-Methylcytidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.